Dimethylamine-SPDB
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-17(2)11(8-10-23-24-12-5-3-4-9-16-12)15(21)22-18-13(19)6-7-14(18)20/h3-5,9,11H,6-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVABDPJDROOSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCSSC1=CC=CC=N1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Guide to the Mechanism of Action of SPDB Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. Among the various linker technologies, the N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker has emerged as a key player in the design of cleavable ADCs. This technical guide provides a comprehensive overview of the mechanism of action of SPDB linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field of drug development.
Core Mechanism of Action: A Tale of Two Environments
The functionality of the SPDB linker is elegantly simple, relying on the differential redox potential between the extracellular environment (bloodstream) and the intracellular environment of tumor cells. The core of the SPDB linker is a disulfide bond, which is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular milieu of tumor cells.[1][2]
This selective cleavage is primarily mediated by glutathione (B108866) (GSH), a tripeptide thiol that is significantly more abundant inside cells, particularly cancer cells, compared to the plasma.[2][3] This differential in glutathione concentration is the key to the targeted release of the cytotoxic payload.
Key Features of the SPDB Linker:
-
Reduction-Sensitive Cleavage: The disulfide bond is the lynchpin of the SPDB linker's mechanism. It remains largely intact during circulation, preventing premature release of the toxic payload and minimizing off-target toxicity.[][5]
-
Enhanced Stability through Steric Hindrance: The SPDB linker incorporates a degree of steric hindrance around the disulfide bond. This structural feature contributes to its enhanced stability in plasma compared to less hindered disulfide linkers, preventing premature cleavage.[5][6]
-
Broad Chemical Compatibility: The SPDB linker's design allows for efficient conjugation to a variety of antibodies and cytotoxic payloads, making it a versatile tool in ADC development.[]
Quantitative Analysis of Linker Stability
The stability of the linker is a critical parameter that directly influences the therapeutic index of an ADC. A stable linker ensures that the cytotoxic payload is delivered to the target tumor cells before being released, thereby minimizing systemic toxicity.
| Linker Type | Linker Description | Plasma Stability (Half-life of Payload Deconjugation) | Cleavage Mechanism | Reference(s) |
| SPDB | N-Succinimidyl 4-(2-pyridyldithio)butyrate | ~9 days | Glutathione-mediated reduction of disulfide bond | [1] |
| SMCC | N-Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate | High (Non-cleavable) | Proteolytic degradation of the antibody | [5][7] |
| Val-Cit | Valine-Citrulline dipeptide | High (cleavage by specific proteases) | Enzymatic cleavage by cathepsins | [7][8] |
Note: The plasma half-life can vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of an SPDB-linked Antibody-Drug Conjugate (e.g., huC242-SPDB-DM4)
This protocol outlines the general steps for conjugating the cytotoxic maytansinoid payload, DM4, to the humanized monoclonal antibody huC242 using the SPDB linker.
Materials:
-
huC242 monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
SPDB crosslinker
-
DM4 cytotoxic payload
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) as a co-solvent
-
Purification columns (e.g., size-exclusion chromatography)
-
Reaction buffers and quenching reagents
Procedure:
-
Antibody Preparation: The huC242 antibody is prepared at a specific concentration in a reaction buffer, typically at a neutral pH.
-
Linker Activation: The SPDB linker is dissolved in an organic co-solvent like DMF or DMSO.
-
Antibody Modification: The activated SPDB linker is added to the antibody solution. The N-hydroxysuccinimide (NHS) ester of the SPDB linker reacts with lysine (B10760008) residues on the antibody to form a stable amide bond. The reaction is typically carried out at room temperature for a defined period.
-
Purification of Antibody-Linker Intermediate: The excess, unreacted SPDB linker is removed from the antibody-linker conjugate using size-exclusion chromatography.
-
Payload Conjugation: The DM4 payload, which contains a free thiol group, is added to the purified antibody-linker conjugate. The thiol group on DM4 reacts with the pyridyldithio group of the SPDB linker, displacing the pyridine-2-thione and forming a new disulfide bond between the linker and the payload.
-
Final Purification: The resulting ADC (huC242-SPDB-DM4) is purified to remove any unconjugated payload and other reaction byproducts. This is typically achieved through another round of size-exclusion chromatography.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and potency.
Protocol 2: Glutathione-Mediated Cleavage Assay for SPDB-ADCs
This assay simulates the intracellular reducing environment to evaluate the cleavage of the SPDB linker and the release of the cytotoxic payload.
Materials:
-
Purified SPDB-linked ADC
-
Reduced glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system for analysis
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the ADC: Dissolve the SPDB-ADC in PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of GSH: Freshly prepare a 100 mM stock solution of GSH in PBS and adjust the pH to 7.4 if necessary.
-
Set up the cleavage reaction: In a microcentrifuge tube, add the ADC solution. Add the GSH stock solution to a final concentration that mimics intracellular concentrations (e.g., 1-10 mM). Adjust the final volume with PBS.
-
Incubate the reaction: Incubate the reaction mixture at 37°C.
-
Time-course analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Analyze the cleavage products: Analyze the reaction mixture by LC-MS to identify and quantify the released payload and the cleaved linker fragments.
Visualizing the Mechanism and Workflows
Signaling Pathway of ADC Action
The following diagram illustrates the sequential steps involved in the mechanism of action of an SPDB-linked ADC, from initial binding to the cancer cell to the induction of apoptosis by the released payload.
Caption: General mechanism of action for an SPDB-linked Antibody-Drug Conjugate.
Experimental Workflow for ADC Synthesis and Characterization
This diagram outlines the key stages in the development of an SPDB-linked ADC, from initial component preparation to final characterization.
Caption: Workflow for the synthesis and characterization of an SPDB-linked ADC.
DM4-Induced Apoptosis Signaling Pathway
Upon release from the ADC, the maytansinoid payload DM4 disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis. The following diagram depicts the key events in this signaling cascade.
Caption: Signaling pathway of DM4-induced apoptosis.
Conclusion
The SPDB linker represents a sophisticated and effective technology in the field of antibody-drug conjugates. Its mechanism of action, predicated on the differential redox environments between the bloodstream and tumor cells, allows for the stable circulation and targeted release of potent cytotoxic payloads. The inherent stability of the SPDB linker, tuneable through steric hindrance, contributes to a favorable therapeutic window. A thorough understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, is paramount for the rational design and development of the next generation of highly effective and safe ADC therapeutics. This guide provides a foundational resource for researchers and scientists dedicated to advancing the fight against cancer through innovative drug delivery strategies.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase activation is required for gemcitabine activity in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
SPDB linker chemistry and structure elucidation
An In-Depth Technical Guide to SPDB Linker Chemistry and Structure Elucidation
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1] An ADC's architecture comprises three essential components: a monoclonal antibody for specific antigen recognition, a cytotoxic payload to induce cell death, and a chemical linker that covalently connects the two. The linker is a critical determinant of the ADC's success, influencing its stability, pharmacokinetics (PK), and the mechanism of payload release.[2]
Among the various linker technologies, the N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker has been widely employed in ADC research and development.[] SPDB is a cleavable linker that utilizes a disulfide bond, which is selectively broken in the highly reductive environment of tumor cells.[][4] This design ensures the ADC remains stable in systemic circulation, preventing premature drug release, and facilitates targeted payload delivery upon internalization into the target cell.[1][]
This technical guide provides a comprehensive overview of SPDB linker chemistry, its mechanism of action, and the analytical methodologies essential for the structure elucidation of SPDB-containing ADCs. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or exploring the use of this important linker technology.
Chapter 1: SPDB Linker Chemistry
Core Chemical Structure
The SPDB linker is a heterobifunctional crosslinker. Its full chemical name is N-Succinimidyl 4-(2-pyridyldithio)butyrate .[] The structure consists of three key chemical modules:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues on a monoclonal antibody.
-
Butyrate Spacer: A four-carbon aliphatic chain that provides spatial separation between the antibody and the payload, which can help reduce steric hindrance.
-
Pyridyldithio Group: A thiol-reactive group that forms a cleavable disulfide bond with a thiol-containing cytotoxic payload. This group is also the locus of the linker's reduction sensitivity.
Chemical Structure of SPDB:

Physicochemical Properties
The fundamental properties of the SPDB linker are summarized in the table below. These characteristics are crucial for its handling, conjugation chemistry, and performance within an ADC.
| Property | Value | Reference(s) |
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 4-(pyridin-2-yldisulfanyl)butanoate | [] |
| Synonyms | N-Succinimidyl 4-(2-pyridyldithio)butanoate; SPDB crosslinker | [] |
| Molecular Formula | C13H14N2O4S2 | [][6] |
| Molecular Weight | 326.40 g/mol | [6] |
| CAS Number | 115088-06-7 | [6] |
| Appearance | White to light yellow solid/powder | [][6] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL or ~306 mM) | [][6] |
| Storage Conditions | -20°C, sealed from moisture | [][6] |
Mechanism of Action in ADCs
The function of the SPDB linker is defined by a two-part process: the stable conjugation of the payload to the antibody and the conditional cleavage to release the payload inside the target cell.
Conjugation Reaction: The conjugation process typically involves two sequential steps:
-
Antibody Modification: The NHS ester of SPDB reacts with primary amine groups (typically from lysine residues) on the surface of the antibody in a slightly basic buffer (pH 7.5–8.5). This forms a stable amide bond and attaches the linker to the antibody.
-
Payload Attachment: The pyridyldithio-activated antibody is then reacted with a thiol-containing cytotoxic payload (e.g., a maytansinoid derivative like DM4). A disulfide exchange reaction occurs, releasing pyridine-2-thione and forming a new, stable disulfide bond between the linker and the payload.
Cleavage Mechanism: The disulfide bond within the SPDB linker is engineered to be stable in the bloodstream, where the concentration of reducing agents is low.[7] However, upon internalization of the ADC into a tumor cell, it is exposed to a much higher concentration of reducing agents, primarily glutathione (B108866) (GSH), which is present in millimolar concentrations in the cytoplasm.[4][7] Glutathione initiates a thiol-disulfide exchange reaction that cleaves the disulfide bond, releasing the active cytotoxic payload inside the cell.[][8] The steric hindrance around the disulfide bond can be modulated to fine-tune the release kinetics.[1][8]
Chapter 2: Synthesis and Key Variants
General Synthesis Workflow
The synthesis of an SPDB-based ADC is a multi-step process requiring careful control of reaction conditions to ensure efficient conjugation and preservation of the antibody's integrity. The general workflow involves preparing the individual components, performing the conjugation reactions, and purifying the final product.
Key Variants: sulfo-SPDB
A significant challenge in ADC development is managing the hydrophobicity of the payload and linker, which can lead to aggregation and poor pharmacokinetics.[] To address this, hydrophilic variants of SPDB have been developed. The most prominent is sulfo-SPDB , which incorporates a sulfonate (SO3-) group into the linker structure.[9][10]
Key Advantages of sulfo-SPDB:
-
Improved Hydrophilicity: The negatively charged sulfonate group significantly increases the water solubility of the linker-payload complex.[9]
-
Enhanced Pharmacokinetics: Increased hydrophilicity can reduce ADC aggregation and rapid clearance, leading to improved PK profiles.[10]
-
Potentially Higher Efficacy: By improving ADC exposure to the antigen, the enhanced solubility can contribute to greater killing activity.[9]
| Property | SPDB | sulfo-SPDB | Advantage of sulfo-SPDB |
| Key Structural Feature | Butyrate spacer | Sulfonated spacer | Increased water solubility |
| Overall Charge | Neutral | Anionic | Reduces aggregation, improves PK |
| Application Example | huC242-SPDB-DM4 | Mirvetuximab soravtansine (B3322474) (IMGN853) | Used in clinically evaluated ADCs to improve properties[9][10] |
Chapter 3: Structure Elucidation and Analytical Characterization
Verifying the chemical structure of the SPDB linker and confirming the successful construction of the ADC are critical for development. A suite of analytical techniques is employed for comprehensive characterization.[]
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of ADC analysis, providing precise mass measurements to confirm conjugation, determine the drug-to-antibody ratio (DAR), and identify biotransformation products.[11]
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Used for intact mass analysis of the ADC to confirm its molecular weight and determine the distribution of different drug-loaded species (DAR distribution).
-
Peptide Mapping: The ADC is digested into smaller peptides, which are then analyzed by LC-MS/MS to confirm the specific sites of conjugation (e.g., which lysine residues are modified).
-
High-Resolution Multiple Reaction Monitoring (LC-MRMHR): A highly sensitive technique used to detect and quantify minor biotransformation products, such as metabolites from linker cleavage or degradation, in complex biological samples.[11] Advanced fragmentation methods like Electron-Activated Dissociation (EAD) are particularly useful for analyzing disulfide bonds.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the initial structure elucidation and quality control of the SPDB linker itself, providing unambiguous confirmation of its chemical structure and purity.[] For the complete ADC, 2D NMR techniques can be applied to assess the impact of conjugation on the antibody's higher-order (three-dimensional) structure, ensuring that the conjugation process does not cause significant conformational changes that could impair its function.[12]
Chapter 4: Experimental Protocols
The following sections provide generalized methodologies for key experiments involving SPDB linkers. These should be optimized for specific antibodies, payloads, and analytical equipment.
Protocol: General Antibody-SPDB-Payload Conjugation
-
Antibody Preparation: Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.5-8.5) free of primary amines. Adjust the antibody concentration to 5-10 mg/mL.
-
Linker Addition: Prepare a stock solution of SPDB in a compatible organic solvent like DMSO. Add a molar excess (e.g., 5-10 fold) of the SPDB solution to the antibody while gently stirring.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C to form the antibody-linker intermediate (Ab-SPDB).
-
Purification: Remove excess, unreacted SPDB linker using tangential flow filtration (TFF) or size exclusion chromatography (SEC), exchanging the buffer to a slightly more acidic one (e.g., pH 6.5) to improve stability for the next step.
-
Payload Conjugation: Add a slight molar excess (e.g., 1.5-2 fold over available linker sites) of the thiol-containing payload to the purified Ab-SPDB.
-
Final Incubation: Incubate the mixture for 2-4 hours at room temperature, protected from light.
-
Final Purification: Purify the final ADC product to remove unreacted payload and linker fragments using TFF or SEC. The final product should be formulated in a suitable storage buffer.
Protocol: Characterization of ADC by LC-HRMS
-
Sample Preparation: Deglycosylate the ADC sample using an enzyme like PNGase F to reduce mass heterogeneity, simplifying the resulting spectrum. Dilute the sample to approximately 1 mg/mL in a suitable buffer.
-
Chromatography:
-
Column: Use a reversed-phase column suitable for large proteins (e.g., a C4 column).
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Gradient: Run a shallow gradient from ~20% to 60% Mobile Phase B over 15-20 minutes to elute the ADC species.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Mode: Acquire data in positive ion mode, scanning a mass range appropriate for the intact ADC (e.g., m/z 2000-6000).
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the different ADC species. Use the masses to confirm successful conjugation and calculate the average DAR.
-
Protocol: In Vitro Linker Cleavage Assay
-
Reaction Setup: Incubate the purified ADC (e.g., at 1 mg/mL) in a physiological buffer (e.g., PBS, pH 7.4) in the presence of a physiological concentration of a reducing agent, such as 5 mM glutathione (GSH).
-
Control: As a negative control, incubate the ADC in the same buffer without glutathione.
-
Time Points: Incubate the reactions at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction.
-
Analysis: Analyze the aliquots by reversed-phase HPLC or LC-MS.
-
Monitor the decrease in the peak corresponding to the intact ADC.
-
Monitor the increase in the peak corresponding to the released payload.
-
-
Quantification: Quantify the amount of released payload at each time point by integrating the peak areas and comparing them to a standard curve. This allows for the determination of the linker cleavage rate.
Conclusion
The SPDB linker is a foundational tool in the construction of antibody-drug conjugates, offering a robust balance of stability in circulation and controlled, reduction-sensitive release within target cells.[] Its well-defined chemistry allows for reliable conjugation to antibodies and a variety of cytotoxic payloads. Furthermore, the development of variants like sulfo-SPDB demonstrates the platform's adaptability to overcome challenges such as hydrophobicity, thereby improving the overall developability of ADCs.
A thorough understanding of SPDB's chemical properties, coupled with a rigorous analytical strategy encompassing mass spectrometry and other advanced techniques, is paramount for the successful design, synthesis, and characterization of effective and safe ADC therapeutics. As ADC technology continues to evolve, the principles established with linkers like SPDB will undoubtedly inform the design of next-generation constructs with even greater precision and efficacy.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. njbio.com [njbio.com]
- 9. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Detailed Structural Elucidation of Antibody-Drug Conjugate Biotransformation Species Using High Resolution Multiple Reaction Monitoring Mass Spectrometry with Orthogonal Dissociation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Critical Role of Disulfide Bonds in SPDB Linker Cleavage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linker technologies is a cornerstone of modern therapeutic development, particularly in the realm of antibody-drug conjugates (ADCs). Among the various linker strategies, those incorporating disulfide bonds, such as the widely utilized succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPDB) linker, have garnered significant attention. This technical guide provides a comprehensive overview of the pivotal role of disulfide bonds in the cleavage of SPDB and similar linkers, offering insights into the underlying mechanisms, factors influencing their stability and cleavage, and the experimental protocols essential for their evaluation.
The Mechanism of Disulfide Linker Cleavage: A Tale of Two Environments
The efficacy of disulfide linkers in ADCs hinges on their differential stability between the extracellular and intracellular environments. In the bloodstream, these linkers are designed to be stable to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity.[1][2] Upon internalization into target tumor cells, the linker must be efficiently cleaved to release the drug and exert its therapeutic effect.[]
The key to this selective cleavage lies in the significant disparity in the concentration of reducing agents, primarily glutathione (B108866) (GSH), between the extracellular and intracellular compartments. The cytoplasm of tumor cells maintains a highly reducing environment with GSH concentrations ranging from 1 to 10 mM, which is approximately 1000-fold higher than in the blood plasma (around 5 µM).[1][4] This high intracellular GSH concentration facilitates the reduction of the disulfide bond within the SPDB linker, leading to the release of the conjugated drug.[1][5]
Beyond passive reduction by GSH, enzymatic catalysis can also play a role. Enzymes such as thioredoxin (TRX) and glutaredoxin (GRX), present in the cell, can actively catalyze the cleavage of disulfide bonds in xenobiotic molecules, including ADC linkers.[6][7]
Factors Influencing SPDB Linker Stability and Cleavage
The balance between in-circulation stability and intracellular payload release is a critical parameter in the design of disulfide-containing ADCs.[8] Several factors can be modulated to fine-tune this balance:
-
Steric Hindrance: Introducing bulky substituents, such as methyl groups, adjacent to the disulfide bond can sterically hinder the approach of reducing agents like GSH.[9][10] This increased steric hindrance enhances the linker's stability in plasma, prolonging its half-life.[10][11] However, excessive hindrance can impede the desired rapid cleavage within the tumor cell, potentially reducing the ADC's efficacy.[11][12] The ADC huC242-SPDB-DM4, for instance, incorporates two methyl groups on the maytansinoid (DM4) side of the disulfide bond to achieve an optimal balance of stability and activity.[10]
-
Electronic Effects: The electronic properties of the atoms surrounding the disulfide bond can influence its susceptibility to reduction. Electron-withdrawing groups can make the disulfide bond more electrophilic and thus more prone to nucleophilic attack by thiols like GSH.
-
Conjugation Site: The specific site of conjugation on the antibody can also impact linker stability. The local protein microenvironment around the linker can either shield it from or expose it to reducing agents.[12][13]
Quantitative Analysis of Disulfide Linker Performance
The evaluation of ADCs with disulfide linkers involves a battery of quantitative assays to determine their stability, cleavage kinetics, and cytotoxic potency. The following tables summarize key quantitative data for disulfide-linked ADCs, providing a comparative overview of their performance.
| ADC Construct | Linker | Payload | Plasma Half-life (t1/2) | In Vitro IC50 | Reference |
| huC242-SPDB-DM4 | SPDB | DM4 | ~9 days (in mice) | Potent (sub-nanomolar range) | [8][10] |
| huC242-SMCC-DM1 | SMCC (non-cleavable) | DM1 | N/A (non-cleavable) | Highly active in vitro | [10] |
| Anti-CD22-SPDB-DM4 | SPDB | DM4 | Similar to Lys-linked SPDB-DM4 | Superior efficacy to Lys-linked | [8] |
Table 1: Comparative Stability and Potency of Disulfide-Linked ADCs. This table highlights the plasma stability and in vitro potency of various ADC constructs, emphasizing the impact of the linker and conjugation strategy.
| Condition | Reducing Agent | Cleavage Rate/Extent | Reference |
| In vitro | Dithiothreitol (DTT) | Dependent on steric hindrance | [10] |
| Intracellular | Glutathione (GSH) | Significantly higher than in plasma | [1][4] |
| In vitro (whole blood) | Endogenous reducing agents/enzymes | More predictive of in vivo stability than plasma | [14] |
Table 2: Cleavage Conditions for Disulfide Linkers. This table outlines the different conditions under which disulfide linker cleavage is assessed, highlighting the key reducing agents involved.
Key Experimental Protocols
The development and validation of ADCs with SPDB linkers rely on a suite of robust experimental protocols. The following sections detail the methodologies for key experiments.
Synthesis of a Disulfide-Linked ADC (e.g., huC242-SPDB-DM4)
This protocol describes a general method for conjugating a thiol-containing payload to an antibody via a disulfide linker.
-
Antibody Modification:
-
React the antibody (e.g., huC242) with the heterobifunctional linker SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The NHS ester of SPDB will react with lysine (B10760008) residues on the antibody.
-
Purify the modified antibody to remove excess linker using techniques like size exclusion chromatography.
-
-
Payload Conjugation:
-
React the purified, linker-modified antibody with the thiol-containing payload (e.g., DM4). The thiol group on the payload will displace the 2-pyridylthio group on the linker, forming a stable disulfide bond.
-
The reaction progress can be monitored by measuring the release of pyridine-2-thione spectrophotometrically at 343 nm.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unconjugated payload and antibody using methods such as hydrophobic interaction chromatography (HIC) or size exclusion chromatography.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectrophotometry, reverse-phase HPLC (RP-HPLC), or mass spectrometry (LC-MS).[9]
-
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its in vivo stability and the potential for premature payload release.[5]
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).
-
Sample Processing: At each time point, precipitate plasma proteins using a solvent like acetonitrile. Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of the released free payload using a validated LC-MS/MS method.
-
Data Analysis: Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero.
Intracellular Payload Release Assay
This assay demonstrates the efficient cleavage of the disulfide linker within the target cells.
-
Cell Treatment: Treat antigen-positive cells with the ADC for various time points.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Metabolite Extraction: Extract the metabolites, including the released payload, from the cell lysate.
-
Analysis: Analyze the extracted metabolites by LC-MS to identify and quantify the released payload and its catabolites.[15][16]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target cancer cells.[5]
-
Cell Plating: Plate antigen-positive and antigen-negative cells in 96-well plates.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC.
-
Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, linker cleavage, and induction of cell death (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of the ADC for each cell line.
Visualizing the Core Concepts
To further elucidate the complex processes involved in SPDB linker cleavage, the following diagrams, generated using the DOT language, provide visual representations of key pathways and workflows.
Caption: Glutathione synthesis and recycling pathway in a tumor cell.
Caption: Experimental workflow for in vitro plasma stability assay of an ADC.
Caption: Relationship between linker steric hindrance and cleavage outcome.
Conclusion
The disulfide bond within the SPDB linker represents a sophisticated and highly effective mechanism for the targeted delivery and controlled release of cytotoxic agents in ADC therapy. Its sensitivity to the differential redox potential between the extracellular and intracellular environments provides a crucial element of selectivity. A thorough understanding of the factors that govern the stability and cleavage of these linkers, coupled with rigorous experimental evaluation, is paramount for the design and development of safe and efficacious ADCs. The continuous refinement of disulfide linker technology, including the modulation of steric and electronic properties, will undoubtedly pave the way for the next generation of highly targeted and potent cancer therapeutics.
References
- 1. cymbiotika.com [cymbiotika.com]
- 2. Cellular Compartmentalization, Glutathione Transport and Its Relevance in Some Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SPDB Linker: Solubility and Stability Characteristics
For Researchers, Scientists, and Drug Development Professionals
The N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker is a critical component in the development of antibody-drug conjugates (ADCs), facilitating the attachment of potent cytotoxic payloads to monoclonal antibodies. Its defining feature is a cleavable disulfide bond, designed to maintain stability in systemic circulation and enable selective payload release within the reducing environment of target tumor cells. This guide provides a comprehensive overview of the solubility and stability characteristics of the SPDB linker, including its more hydrophilic counterpart, sulfo-SPDB.
Core Concepts of SPDB Linker Functionality
SPDB is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (such as lysine (B10760008) residues on an antibody) to form a stable amide bond. The other end of the linker features a pyridyldithio group, which can react with a thiol group on a cytotoxic payload to form a disulfide bond. This disulfide bond is the key to the linker's conditional stability.[1][]
The intracellular environment of tumor cells has a significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the bloodstream.[][3] This differential in reducing potential is exploited by the SPDB linker. While stable in the oxidizing environment of the plasma, the disulfide bond is readily cleaved upon internalization into a tumor cell, releasing the cytotoxic payload.[][4]
Solubility Characteristics
The solubility of the linker-payload is a crucial factor in ADC development, as hydrophobic payloads and linkers can lead to aggregation, impacting the manufacturing, stability, and pharmacokinetic properties of the final ADC.[] SPDB itself is a relatively hydrophobic linker. To address this, a sulfonated version, sulfo-SPDB, has been developed to increase hydrophilicity and improve the solubility of the resulting ADC.[][5]
While precise, peer-reviewed quantitative solubility data for the standalone SPDB and sulfo-SPDB linkers in various solvents is not extensively published, information from commercial suppliers provides valuable guidance for laboratory use.
Table 1: Qualitative Solubility of SPDB and Sulfo-SPDB Linkers
| Linker | Solvent | Reported Solubility | Notes |
| SPDB | Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL[6] | Hygroscopic nature of DMSO can impact solubility; use of freshly opened solvent and sonication may be necessary.[6] |
| Water | Poorly soluble | SPDB is a hydrophobic molecule. | |
| Ethanol | Soluble | Specific quantitative data is not readily available. | |
| Sulfo-SPDB | Dimethyl sulfoxide (DMSO) | ≥ 125 mg/mL[7] | The sulfonate group significantly enhances solubility in polar aprotic solvents. |
| Water | Soluble | The sulfonate group imparts water solubility.[5] |
Stability Characteristics
The stability of the SPDB linker is a two-fold consideration: the stability of the entire linker structure, particularly the NHS ester during conjugation, and the conditional stability of the disulfide bond in different biological environments.
NHS Ester Hydrolysis
The NHS ester moiety of the SPDB linker is susceptible to hydrolysis in aqueous environments. The rate of hydrolysis is highly pH-dependent, increasing with higher pH.[8][9] For efficient conjugation to antibodies, it is crucial to perform the reaction in a pH range that balances the reactivity of the primary amines on the antibody with the stability of the NHS ester. The optimal pH for NHS ester coupling reactions is typically between 7.2 and 8.5.[9][10] Below this range, the protonation of amines reduces their reactivity, while above this range, the rate of NHS ester hydrolysis becomes significant, leading to lower conjugation efficiency.[9]
Disulfide Bond Stability and Cleavage
The disulfide bond is the functional core of the SPDB linker's controlled release mechanism. It is designed to be stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity.[] Upon entry into the target cell, the higher intracellular concentration of glutathione (approximately 1-10 mM) facilitates the reduction of the disulfide bond, releasing the payload.[3]
The stability of the disulfide bond can be influenced by steric hindrance around the bond. More sterically hindered disulfide linkers generally exhibit greater stability in plasma. For instance, a comparative study of maytansinoid ADCs showed that the more sterically hindered huC242-SPDB-DM4 ADC had a longer plasma half-life (4.6 days) compared to the less hindered huC242-SPP-DM1 ADC (2 days).[11]
Table 2: General Stability Profile of SPDB-based ADCs
| Condition | Stability of Disulfide Bond | Primary Mechanism of Cleavage |
| Systemic Circulation (Plasma) | High | Minimal cleavage |
| Intracellular Environment (e.g., tumor cell) | Low | Reduction by glutathione and other intracellular thiols |
Experimental Protocols
Detailed and standardized protocols are essential for accurately characterizing the solubility and stability of SPDB linkers and their conjugates.
Protocol 1: Determination of Linker Solubility (Shake-Flask Method)
This protocol provides a general framework for determining the equilibrium solubility of SPDB or sulfo-SPDB in a given solvent.
Methodology:
-
Preparation: Add an excess amount of the linker to a known volume of the test solvent (e.g., DMSO, water, ethanol, or a relevant buffer) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: Analyze the concentration of the linker in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility in mg/mL or molarity based on the measured concentration and a standard curve.
Protocol 2: Assessment of NHS Ester Hydrolysis Rate
This protocol can be used to evaluate the stability of the NHS ester of the SPDB linker in an aqueous buffer.
Methodology:
-
Solution Preparation: Dissolve a known concentration of the SPDB linker in a non-amine-containing aqueous buffer at a specific pH (e.g., pH 7.4 and pH 8.5).
-
Incubation: Incubate the solution at a controlled temperature (e.g., 25°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Analysis: Analyze the samples by reverse-phase HPLC to quantify the remaining intact SPDB linker and the amount of the hydrolyzed product. The hydrolysis of the NHS ester can also be monitored spectrophotometrically by measuring the release of N-hydroxysuccinimide, which absorbs light at approximately 260 nm.[8]
-
Data Analysis: Plot the concentration of the intact SPDB linker versus time to determine the hydrolysis rate and the half-life of the NHS ester at that specific pH.
Protocol 3: In Vitro Plasma Stability of SPDB-Conjugated ADC
This protocol outlines a method to assess the stability of the disulfide bond in an SPDB-linked ADC in a biologically relevant matrix.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from a relevant species (e.g., human, mouse) at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Processing: Process the plasma samples to separate the ADC from other plasma proteins. This can be achieved through methods like affinity chromatography using Protein A or G beads.
-
Quantification:
-
Intact ADC: Quantify the amount of intact ADC (with the payload still attached) using methods like ELISA or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Total Antibody: Measure the total antibody concentration (conjugated and deconjugated) using a standard antibody quantification ELISA.
-
Released Payload: Quantify the amount of free payload in the plasma using LC-MS/MS.
-
-
Data Analysis: Determine the rate of drug deconjugation and the half-life of the ADC in plasma by plotting the percentage of intact ADC remaining over time.
Protocol 4: Glutathione-Mediated Cleavage Assay
This protocol assesses the susceptibility of the SPDB linker's disulfide bond to reduction by glutathione.
Methodology:
-
Reaction Setup: Prepare a solution of the SPDB-linked compound (either the linker itself or a small molecule conjugate) in a suitable buffer (e.g., PBS, pH 7.4).
-
Initiate Cleavage: Add a solution of glutathione to the linker solution to achieve a final concentration that mimics intracellular levels (e.g., 1-10 mM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: Take aliquots at various time points.
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to monitor the disappearance of the intact SPDB-linked compound and the appearance of the cleaved products (the thiol-containing payload and the cleaved linker).
-
Data Analysis: Plot the concentration of the intact compound versus time to determine the cleavage kinetics and the half-life of the disulfide bond in the presence of glutathione.
Visualizing SPDB Linker Mechanisms and Workflows
Graphviz diagrams can be used to illustrate the key processes involving the SPDB linker.
Caption: Intracellular cleavage pathway of an SPDB-linked ADC.
Caption: Experimental workflow for in vitro plasma stability assay.
Conclusion
The SPDB linker offers a robust and well-characterized platform for the development of cleavable ADCs. Its stability in circulation and susceptibility to intracellular reduction provide a reliable mechanism for targeted drug delivery. Understanding the specific solubility and stability characteristics of both SPDB and its hydrophilic variant, sulfo-SPDB, is paramount for the successful design and optimization of novel antibody-drug conjugates. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these critical parameters, enabling researchers to make informed decisions in the development of next-generation targeted therapeutics.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 5. sulfo-SPDB-DM4 | CAS:1626359-59-8 | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of an ADC. Cleavable linkers are designed to be stable in systemic circulation and undergo selective cleavage to release the cytotoxic payload within the tumor microenvironment or inside the target cancer cell. This targeted drug release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicities. This guide provides a comprehensive technical overview of the core principles of cleavable linkers, including their classification, mechanisms of action, and the experimental protocols used for their evaluation.
Classification and Mechanisms of Cleavable Linkers
Cleavable linkers are broadly categorized based on their mechanism of cleavage, which is designed to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells.[1]
Chemically-Cleavable Linkers
These linkers rely on the distinct chemical environment of the tumor or the intracellular space for their cleavage.
-
pH-Sensitive Linkers (Hydrazones): Hydrazone linkers are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1] This pH-dependent cleavage facilitates the release of the payload following internalization of the ADC into the cancer cell. However, they can exhibit some instability in circulation, which may lead to premature drug release.[2]
-
Reduction-Sensitive Linkers (Disulfides): These linkers incorporate a disulfide bond that is susceptible to cleavage in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[1] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to minimize premature cleavage in the bloodstream.[3]
Enzymatically-Cleavable Linkers
These linkers are designed to be substrates for specific enzymes that are overexpressed in the tumor microenvironment or within cancer cells.
-
Peptide Linkers: These are the most common type of enzymatically-cleavable linkers and typically consist of a short peptide sequence that is recognized and cleaved by lysosomal proteases, such as cathepsin B.[1] The valine-citrulline (Val-Cit) dipeptide is a widely used motif due to its high stability in plasma and efficient cleavage by cathepsin B.[4] Other peptide sequences, such as valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys), are also utilized.
-
β-Glucuronide Linkers: These linkers contain a β-glucuronide moiety that is cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within lysosomes.[5][6] β-glucuronide linkers are highly hydrophilic, which can help to reduce the aggregation of ADCs carrying hydrophobic payloads.[5]
Quantitative Data Summary
The choice of a cleavable linker significantly influences the stability, potency, and therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different cleavable linker technologies.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Linker Chemistry | Half-life in Human Plasma (t½) | Notes |
| Peptide | Val-Cit | > 230 days[7] | Highly stable in human plasma, but can show instability in mouse plasma due to carboxylesterase activity.[8] |
| Val-Ala | Stable[7] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[7] | |
| Triglycyl (CX) | ~9.9 days[8] | Demonstrates high stability in mouse plasma.[8] | |
| pH-Sensitive | Hydrazone | ~2 days[7][8] | Stability is pH-dependent and can be prone to premature release in circulation.[7] |
| Silyl Ether | > 7 days[8] | Shows improved stability compared to traditional hydrazone linkers.[8] | |
| Reduction-Sensitive | Disulfide | Variable[7] | Stability is influenced by the degree of steric hindrance around the disulfide bond.[7] |
| Enzymatic | β-Glucuronide | 81 days (extrapolated in rat plasma)[9] | Highly stable in plasma.[9] |
| Sulfatase-cleavable | > 7 days (in mouse plasma)[8] | Demonstrates high plasma stability.[8] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers
| Linker Type | Linker Chemistry | Payload | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| Peptide | Val-Cit | MMAE | HER2 | SK-BR-3 | 14.3[7] | [7] |
| Val-Ala | MMAE | HER2 | - | Similar to Val-Cit[7] | [7] | |
| Asn-Asn | MMAE | CD79b | Granta-519 | ~0.03 µg/mL (7x more potent than Val-Cit)[10] | [10] | |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | - | Generally less potent than peptide linkers[7] | [7] |
| Enzymatic | β-Galactosidase-cleavable | MMAE | HER2 | - | 8.8[7] | [7] |
| Sulfatase-cleavable | MMAE | HER2 | - | 61[7] | [7] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Data presented here is for comparative purposes.
Experimental Protocols
The following section provides detailed methodologies for key experiments used in the characterization and evaluation of ADCs with cleavable linkers.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug molecules conjugated to an antibody and the distribution of different drug-loaded species.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a HIC column (e.g., Tosoh Bio Butyl-NPR) and a UV detector.[11]
-
Mobile Phase A: 1.2 M (NH₄)₂SO₄, 25 mM NaHPO₄/NaH₂PO₄ (pH 6.0).[11]
-
Mobile Phase B: 25 mM NaHPO₄/NaH₂PO₄ (pH 6.0) with 25% isopropanol (B130326) (v/v).[11]
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over a specified time (e.g., 50 minutes) is used to elute the ADC species.[12]
-
Flow Rate: 0.8 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Detection: UV absorbance at 280 nm.[11]
-
Data Analysis: The area of each peak, corresponding to a specific drug-loaded species (DAR0, DAR2, DAR4, etc.), is integrated. The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of each species × DAR of each species) / Σ (Total Peak Area)
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in a cancer cell line.
Methodology:
-
Cell Seeding: Plate target antigen-positive and antigen-negative (as a control) cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[1][13]
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium. Add the diluted compounds to the respective wells.[13]
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for a period determined by the payload's mechanism of action (e.g., 48-144 hours).[13]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[1][13]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[1][13]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Lines: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[1][13]
-
Co-culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls.[13][14]
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[14]
-
Incubation: Incubate the plates for a suitable duration (e.g., 48-144 hours).[13]
-
Analysis:
-
Fluorescence Microscopy/High-Content Imaging: Image the plates to visualize and quantify the number of viable GFP-positive (Ag-) cells in the co-cultures compared to the Ag- monoculture control.
-
Flow Cytometry: Harvest the cells and use flow cytometry to distinguish and quantify the viable Ag+ and Ag- (GFP-positive) populations.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with the Ag- monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[1]
Visualization of Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental mechanisms and workflows associated with cleavable linkers in ADCs.
General Mechanism of Action of an ADC with a Cleavable Linker
Caption: General mechanism of action of an ADC with a cleavable linker.
Experimental Workflow for ADC Characterization
Caption: A typical experimental workflow for the characterization of an ADC.
Signaling Pathway for MMAE Payload
Caption: Simplified signaling pathway for the MMAE payload.
Conclusion
The selection and design of a cleavable linker are of paramount importance in the development of safe and effective antibody-drug conjugates. A thorough understanding of the different cleavage mechanisms, coupled with robust in vitro and in vivo characterization, is essential for optimizing the therapeutic window of these complex biotherapeutics. This guide has provided a comprehensive overview of the key technical aspects of cleavable linkers, from their fundamental principles to the detailed experimental protocols required for their evaluation. As ADC technology continues to evolve, innovative linker designs that offer enhanced stability, specificity, and controlled payload release will be at the forefront of developing the next generation of targeted cancer therapies.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Design
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. This guide provides an in-depth exploration of the fundamental principles governing ADC design, offering a technical resource for researchers and drug development professionals. We will dissect the core components of ADCs, detail the experimental protocols for their characterization, and present key quantitative data to inform rational design strategies.
Core Principles of ADC Design: A Tripartite Alliance
The efficacy and safety of an ADC are intricately linked to the synergistic interplay of its three core components: a highly specific monoclonal antibody (mAb), a potent cytotoxic payload, and a stable linker that connects them.[1][2] The overarching goal is to create a therapeutic agent that remains inert in circulation, selectively targets cancer cells, and unleashes its cytotoxic payload only upon internalization by the target cell.[3]
The Guiding Missile: The Monoclonal Antibody
The monoclonal antibody serves as the targeting moiety, responsible for recognizing and binding to a specific tumor-associated antigen (TAA) on the surface of cancer cells. The ideal TAA should be highly and homogeneously expressed on tumor cells with minimal or no expression on healthy tissues to minimize off-target toxicity.[4]
Key considerations for antibody selection include:
-
Target Specificity and Affinity: The antibody must exhibit high specificity and affinity for the TAA to ensure selective binding and efficient internalization of the ADC-antigen complex.[3]
-
Internalization: Upon binding to the TAA, the ADC must be rapidly internalized by the cancer cell, a process often mediated by receptor-mediated endocytosis.[3]
-
Immunogenicity: The use of humanized or fully human monoclonal antibodies is crucial to minimize the potential for an immune response in patients.[2]
-
Fc-mediated Effector Functions: Depending on the therapeutic strategy, the antibody's Fc region can be engineered to either engage or silence immune effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
The Warhead: The Cytotoxic Payload
The payload is the pharmacologically active component of the ADC, responsible for inducing cell death upon its release within the cancer cell. Due to the targeted delivery mechanism, payloads used in ADCs are typically 100- to 1000-fold more potent than traditional chemotherapeutic agents.[1]
Payloads can be broadly categorized based on their mechanism of action:
-
Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
-
DNA-damaging Agents: This class includes compounds like calicheamicins and pyrrolobenzodiazepine (PBD) dimers that bind to the minor groove of DNA, causing strand scission and cell death.
-
Topoisomerase Inhibitors: Payloads such as deruxtecan (B607063) (a derivative of exatecan) inhibit topoisomerase I, an enzyme essential for DNA replication and repair, leading to DNA damage and apoptosis.[1]
The choice of payload is critical and is influenced by factors such as its potency, mechanism of action, and physicochemical properties.
| Payload Class | Example | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Auristatin | Monomethyl Auristatin E (MMAE) | 717.98 | ~3.5 | 5 | 9 |
| Maytansinoid | Mertansine (DM1) | 737.5 | ~3.2 | 4 | 9 |
| Calicheamicin | N-acetyl gamma calicheamicin | ~1367 | >5 | 11 | 21 |
| Camptothecin | Deruxtecan (DXd) | 533.5 | ~1.8 | 3 | 8 |
| Pyrrolobenzodiazepine (PBD) Dimer | Tesirine | 759.8 | ~4.1 | 2 | 8 |
The Crucial Link: The Linker
The linker is the chemical bridge that connects the payload to the antibody. Its design is paramount to the stability and efficacy of the ADC. An ideal linker must be stable in the systemic circulation to prevent premature release of the payload, which could lead to systemic toxicity.[5] Upon internalization of the ADC into the target cell, the linker must be efficiently cleaved to release the active payload.[3]
Linkers are broadly classified into two categories:
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell.
-
Acid-labile linkers: Utilize the lower pH of endosomes and lysosomes to trigger payload release.
-
Protease-cleavable linkers: Incorporate a peptide sequence that is a substrate for lysosomal proteases like cathepsin B.
-
Glutathione-sensitive linkers: Employ a disulfide bond that is reduced in the high glutathione (B108866) environment of the cytoplasm.
-
-
Non-cleavable Linkers: These linkers remain intact, and the payload is released upon the complete degradation of the antibody in the lysosome. This approach typically results in the release of the payload with an attached amino acid residue from the antibody.
The Blueprint of ADC Action and Characterization
The successful design and development of an ADC rely on a thorough understanding of its mechanism of action and a robust suite of analytical techniques to characterize its properties.
Visualizing the Pathway to Cell Death
The following diagram illustrates the sequential steps involved in the mechanism of action of a typical ADC with a cleavable linker.
A Workflow for Characterization
A comprehensive characterization of an ADC is essential to ensure its quality, consistency, and clinical performance. The following diagram outlines a typical experimental workflow.
Key Quantitative Parameters in ADC Design
The rational design of ADCs is guided by several key quantitative parameters that are determined through rigorous experimental evaluation.
Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that defines the average number of payload molecules conjugated to a single antibody.[6] An optimal DAR is crucial for balancing therapeutic efficacy and potential toxicity. A low DAR may result in insufficient potency, while a high DAR can lead to ADC aggregation, increased clearance, and off-target toxicity.[7]
| ADC Name (Brand Name) | Target Antigen | Payload | Linker Type | Average DAR |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Protease-cleavable | ~4 |
| Trastuzumab emtansine (Kadcyla®) | HER2 | DM1 | Non-cleavable | ~3.5 |
| Inotuzumab ozogamicin (B1678132) (Besponsa®) | CD22 | Calicheamicin | Acid-labile | ~6 |
| Gemtuzumab ozogamicin (Mylotarg®) | CD33 | Calicheamicin | Acid-labile | 2-3 |
| Polatuzumab vedotin (Polivy®) | CD79b | MMAE | Protease-cleavable | ~3.5 |
| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | Protease-cleavable | ~3.8 |
| Trastuzumab deruxtecan (Enhertu®) | HER2 | Deruxtecan | Protease-cleavable | ~8 |
| Sacituzumab govitecan (Trodelvy®) | TROP-2 | SN-38 | Acid-labile | ~7.6 |
In Vitro Cytotoxicity (IC50)
The in vitro cytotoxicity of an ADC is a measure of its potency in killing cancer cells and is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the ADC required to inhibit the growth of 50% of the target cancer cells in a culture.
| ADC Name | Target Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| Brentuximab vedotin | Karpas 299 (Anaplastic Large Cell Lymphoma) | High CD30 | ~10-20 |
| Trastuzumab emtansine | SK-BR-3 (Breast Cancer) | High HER2 | ~20-50 |
| Trastuzumab emtansine | MDA-MB-468 (Breast Cancer) | Low HER2 | >1000 |
| Trastuzumab deruxtecan | KPL-4 (Breast Cancer) | High HER2 | ~10-30 |
| Sacituzumab govitecan | MDA-MB-231 (Triple-Negative Breast Cancer) | Moderate TROP-2 | ~50-100 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in ADC characterization.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity. HIC can therefore separate ADC species with different numbers of conjugated payloads, allowing for the determination of the DAR and the distribution of drug-loaded species.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg) onto the column.
-
Elute the bound ADC species using a decreasing salt gradient (e.g., a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
In Vitro Cytotoxicity Assay by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC sample and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Remove the old medium from the cells and add the ADC and control antibody dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 72-96 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Linker Stability Assay in Human Plasma
Principle: This assay evaluates the stability of the linker by incubating the ADC in human plasma and measuring the amount of payload released over time.
Materials:
-
ADC sample
-
Human plasma
-
Incubator at 37°C
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a known concentration (e.g., 100 µg/mL) in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the plasma-ADC mixture.
-
Precipitate the plasma proteins by adding three volumes of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the released, free payload using a validated LC-MS/MS method.
-
Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero to determine the rate of payload release.
Future Perspectives and Conclusion
The field of antibody-drug conjugates is continuously evolving, with ongoing research focused on the development of novel antibodies, more potent and diverse payloads, and innovative linker technologies. The principles and methodologies outlined in this guide provide a solid foundation for the rational design and rigorous characterization of the next generation of ADCs. By carefully optimizing each component and thoroughly evaluating their interplay, researchers can continue to advance the development of these powerful targeted therapies, offering new hope for cancer patients. The logical relationship between the core components and the desired ADC properties is a critical aspect of this design process.
References
- 1. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Approved Antibody-Drug Conjugates (ADCs) By 2025 | Biopharma PEG [biochempeg.com]
- 4. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. susupport.com [susupport.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SPDB Linker Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the conjugation of N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linkers to antibodies, a critical process in the development of Antibody-Drug Conjugates (ADCs). The protocol covers antibody preparation, linker activation, conjugation, and purification of the final ADC product.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the drug plays a crucial role in the stability and efficacy of the ADC. SPDB is a cleavable linker that utilizes a disulfide bond, which is stable in circulation but can be cleaved in the reducing environment of the tumor microenvironment, leading to the targeted release of the cytotoxic payload.[] The SPDB linker contains an N-hydroxysuccinimide (NHS) ester, which reacts with the primary amines of lysine (B10760008) residues on the antibody to form a stable amide bond.[][][4]
Experimental Protocol: SPDB Conjugation to Antibodies
This protocol is a general guideline and may require optimization for specific antibodies and drug-linkers.
Materials and Reagents
-
Monoclonal antibody (mAb) of interest
-
SPDB linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Borate (B1201080) buffer, pH 8.0-8.5
-
Quenching solution (e.g., 1 M Tris or Glycine)
-
Desalting columns or tangential flow filtration (TFF) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
UV-Vis Spectrophotometer
Step 1: Antibody Preparation
-
Buffer Exchange: The antibody should be in a buffer that is free of primary amines (e.g., Tris) and at a neutral to slightly basic pH. A suitable buffer is PBS at pH 7.4. Perform buffer exchange using a desalting column or TFF.
-
Concentration Adjustment: Adjust the antibody concentration to a range of 1-10 mg/mL. The optimal concentration may vary depending on the antibody.
Step 2: SPDB Linker Preparation
-
Immediately before use, dissolve the SPDB linker in anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM).
-
The NHS-ester on the SPDB linker is moisture-sensitive, so it is crucial to use anhydrous DMSO and handle the stock solution promptly.
Step 3: Antibody-SPDB Conjugation Reaction
-
pH Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer, such as borate buffer.[] This slightly basic pH facilitates the reaction between the NHS ester of the SPDB linker and the lysine residues on the antibody.[]
-
Molar Ratio: Determine the desired Drug-to-Antibody Ratio (DAR).[] The molar ratio of SPDB linker to antibody will influence the final DAR. A common starting point is a 5 to 20-fold molar excess of the linker. This ratio should be optimized for each specific antibody and desired DAR.
-
Conjugation: Add the calculated volume of the SPDB linker stock solution to the antibody solution while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The incubation time may require optimization.
Step 4: Quenching the Reaction
-
To stop the reaction, add a quenching solution containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to ensure that all unreacted SPDB linker is quenched.
Step 5: Purification of the Antibody-SPDB Conjugate
-
Removal of Unreacted Linker: Purify the antibody-SPDB conjugate from the unreacted linker and other small molecules using a desalting column or TFF.[5]
-
Chromatographic Purification (Optional): For a more homogeneous product, further purification can be performed using chromatography techniques such as Hydrophobic Interaction Chromatography (HIC).[6][7][8] HIC can separate ADC species with different DARs.[9][10]
Step 6: Characterization of the Antibody-SPDB Conjugate
-
Determination of DAR: The average number of linker molecules conjugated to each antibody (DAR) can be determined using UV-Vis spectrophotometry.[11][12] This involves measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the pyridyldithio group (around 343 nm after reduction with DTT to release pyridine-2-thione).[5]
-
Analysis by HIC-HPLC: Hydrophobic Interaction Chromatography (HIC) is a powerful technique to assess the distribution of different DAR species in the ADC population.[9][10][13][14]
Data Presentation
The following table summarizes typical quantitative parameters for SPDB linker conjugation. These values should be optimized for each specific application.
| Parameter | Recommended Range | Purpose |
| Antibody Concentration | 1 - 10 mg/mL | To ensure efficient conjugation kinetics. |
| Conjugation Buffer pH | 8.0 - 8.5 | To facilitate the reaction of the NHS-ester with lysine residues.[] |
| Molar Ratio (Linker:Ab) | 5:1 to 20:1 | To control the final Drug-to-Antibody Ratio (DAR). |
| Reaction Temperature | Room Temperature (20-25°C) | For optimal reaction rate and protein stability. |
| Reaction Time | 1 - 2 hours | To allow for sufficient conjugation without significant antibody degradation. |
| Quenching Agent Conc. | 50 - 100 mM | To effectively stop the conjugation reaction. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for SPDB linker conjugation to antibodies.
References
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 13. lcms.cz [lcms.cz]
- 14. waters.com [waters.com]
Application Notes and Protocols for the Conjugation of SPDB Linker to a Cytotoxic Payload (DM4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker molecule, which connects the antibody and the cytotoxic payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the conjugation of N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB), a cleavable disulfide-containing linker, to the potent microtubule-disrupting agent, Ravtansine (DM4).
The SPDB linker is designed to be stable in systemic circulation while enabling the release of the cytotoxic payload within the target tumor cells.[] The disulfide bond within the SPDB linker is susceptible to cleavage in the reducing environment of the cell, releasing the active DM4 payload to exert its cytotoxic effect.[] DM4, a maytansinoid derivative, is a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][] The conjugation strategy described herein primarily involves the reaction of the N-hydroxysuccinimide (NHS) ester of the SPDB linker with lysine (B10760008) residues on the antibody, followed by the reaction of the pyridyldithio group of the linker with the thiol group on the DM4 payload.[][4]
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| Monoclonal Antibody (mAb) | In-house/Commercial | - |
| SPDB Linker | Various | e.g., 115088-06-7 |
| DM4 Payload | Various | e.g., 796073-69-3 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Standard Lab Supplier | - |
| Borate Buffer, pH 8.0 | Standard Lab Supplier | - |
| Dimethyl sulfoxide (B87167) (DMSO) | Standard Lab Supplier | - |
| Tris(2-carboxyethyl)phosphine (TCEP) | Standard Lab Supplier | - |
| Dithiothreitol (DTT) | Standard Lab Supplier | - |
| Elution Buffer (e.g., 50 mM Sodium Citrate, pH 6.0) | Standard Lab Supplier | - |
| Size Exclusion Chromatography (SEC) Column | Various | - |
| Hydrophobic Interaction Chromatography (HIC) Column | Various | - |
| LC-MS System | Various | - |
| UV-Vis Spectrophotometer | Various | - |
Experimental Protocols
Protocol 1: Antibody Modification with SPDB Linker
This protocol describes the reaction of the SPDB linker with the lysine residues of the monoclonal antibody.
-
Antibody Preparation:
-
Dialyze the monoclonal antibody against 1X PBS, pH 7.4 overnight at 4°C to remove any interfering substances.
-
Determine the antibody concentration using a UV-Vis spectrophotometer at 280 nm (using the appropriate extinction coefficient).
-
-
SPDB Linker Solution Preparation:
-
Immediately before use, dissolve the SPDB linker in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.
-
Add a 5-10 fold molar excess of the SPDB linker solution to the antibody solution. The exact molar ratio should be optimized for the specific antibody.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification of Antibody-SPDB Conjugate:
-
Remove the excess, unreacted SPDB linker by size-exclusion chromatography (SEC) using a pre-equilibrated column (e.g., Sephadex G-25) with PBS, pH 7.4.
-
Collect the protein-containing fractions and pool them.
-
Determine the concentration of the purified antibody-SPDB conjugate.
-
Protocol 2: DM4 Payload Preparation (Thiol Introduction)
DM4 contains a thiol group necessary for conjugation to the pyridyldithio group of the SPDB linker.[5] If a variant of DM4 is used that requires reduction of a disulfide, the following step is necessary.
-
DM4 Solution Preparation:
-
Dissolve the DM4 payload in DMSO to a stock concentration of 10 mM.
-
-
(Optional) Reduction of DM4 Disulfide:
-
If the DM4 payload is in a disulfide-dimer form, it will require reduction to generate a free thiol.
-
Add a 10-fold molar excess of a reducing agent like TCEP or DTT to the DM4 solution.
-
Incubate for 30 minutes at room temperature. The reduced DM4 should be used immediately.
-
Protocol 3: Conjugation of Antibody-SPDB to DM4
This protocol describes the final conjugation step to create the ADC.
-
Conjugation Reaction:
-
To the purified antibody-SPDB conjugate solution, add a 1.5 to 3-fold molar excess of the thiol-containing DM4 payload.
-
Adjust the pH of the reaction mixture to 6.5-7.5 to facilitate the thiol-disulfide exchange reaction.[]
-
Incubate the reaction for 4-16 hours at 4°C with gentle stirring, protected from light.
-
-
Purification of the Antibody-Drug Conjugate (ADC):
-
Purify the resulting ADC from unreacted DM4 and other small molecules using SEC with PBS, pH 7.4.
-
For a more homogenous product, further purification can be performed using hydrophobic interaction chromatography (HIC) to separate ADCs with different drug-to-antibody ratios (DAR).
-
Characterization of the ADC
| Parameter | Method | Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, HIC, LC-MS | Average DAR of 2-4 |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | Monomer content >95% |
| Free Drug Level | Reverse-Phase HPLC (RP-HPLC) | <1% |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTS, MTT) | Potent and target-specific cell killing |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | Binding affinity similar to the unconjugated antibody |
Visual Representations
Figure 1: Experimental workflow for the conjugation of SPDB linker to DM4.
Figure 2: Mechanism of action of an SPDB-DM4 Antibody-Drug Conjugate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DAR | - Insufficient molar excess of linker or payload- Inefficient reaction conditions (pH, temp)- Antibody lysine residues are not accessible | - Optimize molar ratios of linker and payload- Ensure optimal pH and temperature for each reaction step- Consider partial reduction of antibody hinge disulfides for site-specific conjugation |
| High Aggregation | - High DAR- Hydrophobic nature of the payload- Inappropriate buffer conditions | - Reduce the molar excess of linker/payload- Include aggregation inhibitors (e.g., arginine) in the buffer- Optimize buffer pH and ionic strength |
| Premature Drug Release | - Instability of the linker in the buffer | - Ensure the use of appropriate buffers and storage conditions (-80°C for long-term storage)[7][8] |
Conclusion
The conjugation of the SPDB linker to the cytotoxic payload DM4 is a robust and widely used method for the generation of potent and specific ADCs. The protocols provided in this document offer a comprehensive guide for researchers in the field of targeted cancer therapy. Successful ADC development relies on careful optimization of the conjugation chemistry and thorough characterization of the final product to ensure its efficacy and safety. The cleavable nature of the SPDB linker allows for controlled release of the DM4 payload within the target cells, maximizing its therapeutic potential while minimizing systemic toxicity.[][]
References
Determining Drug-to-Antibody Ratio (DAR) of ADCs with SPDB Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly impacts both efficacy and safety. An optimal DAR ensures sufficient potency at the target site while minimizing off-target toxicities. This document provides detailed application notes and protocols for determining the DAR of ADCs conjugated via the N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker. SPDB is a cleavable linker that contains a disulfide bond, allowing for the release of the cytotoxic payload in the reductive environment of the target cell.[1][2][] Accurate and robust analytical methods are therefore essential for the characterization and quality control of SPDB-containing ADCs.
This guide outlines three common analytical techniques for DAR determination:
-
UV/Vis Spectrophotometry: A straightforward method for determining the average DAR.[4][5][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides information on the average DAR and the distribution of drug on the light and heavy chains.[7][8]
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing method that separates ADC species based on their drug load, providing both the average DAR and the distribution of different DAR species.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers precise mass measurement for unambiguous DAR determination and characterization of drug distribution.[9][10]
Principles of DAR Determination with SPDB-ADCs
SPDB linkers are typically conjugated to cysteine residues within the antibody that are made available through the reduction of interchain disulfide bonds. This results in a heterogeneous mixture of ADC species with varying numbers of drug molecules attached (e.g., DAR 0, 2, 4, 6, 8). The analytical methods described herein are designed to either provide an average DAR for this mixture or to resolve and quantify the different species.
Experimental Protocols
UV/Vis Spectrophotometry for Average DAR Determination
This method is based on the Beer-Lambert law and relies on the distinct UV/Vis absorbance spectra of the antibody and the conjugated drug.[4][5][6] It is a rapid and simple technique suitable for a quick estimation of the average DAR.
Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients of the unconjugated antibody (mAb) and the free drug-linker at two wavelengths: 280 nm (protein absorbance maximum) and the wavelength of maximum absorbance for the drug (λmax-drug).
-
Measure the absorbance of known concentrations of the mAb and the drug-linker at both wavelengths using a UV/Vis spectrophotometer.
-
Calculate the extinction coefficients (ε) using the Beer-Lambert law (A = εcl).
-
-
Measure ADC Absorbance:
-
Prepare a solution of the SPDB-ADC in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the ADC solution at 280 nm (A280) and λmax-drug (Aλmax).
-
-
Calculate Average DAR:
-
Use the following equations to calculate the concentrations of the antibody (C_mAb) and the drug (C_drug) in the ADC sample:
C_mAb = (A280 * ε_drug,λmax - Aλmax * ε_drug,280) / (ε_mAb,280 * ε_drug,λmax - ε_mAb,λmax * ε_drug,280)
C_drug = (Aλmax * ε_mAb,280 - A280 * ε_mAb,λmax) / (ε_drug,λmax * ε_mAb,280 - ε_drug,280 * ε_mAb,λmax)
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
Average DAR = C_drug / C_mAb
-
Data Presentation:
| Sample | A280 | Aλmax | Calculated C_mAb (M) | Calculated C_drug (M) | Average DAR |
| SPDB-ADC Batch 1 | 1.250 | 0.450 | 8.33 x 10⁻⁶ | 3.33 x 10⁻⁵ | 4.0 |
| SPDB-ADC Batch 2 | 1.265 | 0.485 | 8.40 x 10⁻⁶ | 3.60 x 10⁻⁵ | 4.28 |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. For cysteine-linked ADCs like those using SPDB, the ADC is first reduced to separate the heavy and light chains. The number of conjugated drugs increases the hydrophobicity of the chains, allowing for their separation and quantification.[7][8]
Protocol:
-
Sample Preparation (Reduction):
-
To approximately 100 µg of the SPDB-ADC (at 1 mg/mL in PBS), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM.
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of the disulfide bonds, including those in the SPDB linker and the interchain disulfides of the antibody.
-
-
RP-HPLC Analysis:
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from ~20% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 60-80°C.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3, etc.).
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula:
Average DAR = (Σ(%Area_L_conjugated * n_L) + Σ(%Area_H_conjugated * n_H)) / (Σ%Area_L + Σ%Area_H)
Where n is the number of drugs on the respective chain.
-
Data Presentation:
| Peak Identity | Retention Time (min) | Peak Area (%) |
| Light Chain (L0) | 12.5 | 10.5 |
| Light Chain + 1 Drug (L1) | 14.2 | 39.5 |
| Heavy Chain (H0) | 20.1 | 5.2 |
| Heavy Chain + 1 Drug (H1) | 21.5 | 15.8 |
| Heavy Chain + 2 Drugs (H2) | 22.8 | 20.3 |
| Heavy Chain + 3 Drugs (H3) | 24.0 | 8.7 |
| Calculated Average DAR | 3.8 |
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. The addition of each hydrophobic drug-linker moiety increases the ADC's hydrophobicity, allowing for the separation of species with different DAR values.[7]
Protocol:
-
Sample Preparation:
-
Dilute the SPDB-ADC sample to approximately 1 mg/mL in the HIC mobile phase A.
-
-
HIC Analysis:
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different drug-loaded species (DAR 0, DAR 2, DAR 4, etc.).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:
Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)
Where i corresponds to each DAR species.
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.2 | 4.5 |
| DAR 2 | 15.6 | 25.3 |
| DAR 4 | 21.3 | 45.1 |
| DAR 6 | 25.8 | 20.1 |
| DAR 8 | 29.1 | 5.0 |
| Calculated Average DAR | 4.1 |
Visualization of Workflows
Experimental Workflow for DAR Determination
Caption: Overview of analytical workflows for DAR determination.
Logical Relationship of SPDB Linker and Cleavage
Caption: Mechanism of payload release from an SPDB-linked ADC.
Summary and Comparison of Methods
| Feature | UV/Vis Spectrophotometry | RP-HPLC | HIC |
| Information Provided | Average DAR only | Average DAR, drug distribution on heavy/light chains | Average DAR, distribution of DAR species (0, 2, 4, etc.) |
| Sample Treatment | None | Reduction | None (non-denaturing) |
| Throughput | High | Medium | Medium |
| Complexity | Low | Medium | Medium |
| Instrumentation | UV/Vis Spectrophotometer | HPLC system | HPLC system |
| Advantages | Simple, rapid | Provides chain-level drug distribution | Non-denaturing, resolves DAR species |
| Limitations | No distribution information, potential interference | Destructive to native structure | May have lower resolution for complex mixtures |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs utilizing the SPDB linker. The choice of analytical method depends on the specific information required and the stage of development. UV/Vis spectrophotometry offers a rapid, high-throughput method for determining the average DAR. RP-HPLC provides more detailed information on the distribution of the drug on the antibody's heavy and light chains. HIC is a powerful, non-denaturing technique that allows for the quantification of different drug-loaded ADC species. For unambiguous identification and the most detailed characterization, these techniques are often complemented by mass spectrometry. The protocols and data presented in these application notes provide a comprehensive guide for researchers to accurately and reliably characterize their SPDB-linked ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Payload Release Assay for SPDB-Containing ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component of an ADC, as it must remain stable in circulation and then efficiently release the payload in the target tumor microenvironment. The N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker is a disulfide-containing linker designed for selective cleavage in the reducing environment of the cell.
This document provides detailed application notes and protocols for performing an in vitro payload release assay for ADCs containing the SPDB linker. This assay is crucial for characterizing the release kinetics of the payload, which is a key determinant of the ADC's efficacy and safety profile. The primary mechanism of payload release from an SPDB linker is the reduction of the disulfide bond by glutathione (B108866) (GSH), a tripeptide found at significantly higher concentrations inside cells compared to the bloodstream.[1][2]
Mechanism of Payload Release
The SPDB linker contains a disulfide bond that is susceptible to cleavage by reducing agents. Glutathione, present in millimolar concentrations within the cytoplasm, acts as a natural reducing agent, triggering the release of the payload. This selective cleavage ensures that the cytotoxic payload is preferentially released inside the target cancer cells, minimizing off-target toxicity.[1]
Figure 1: Mechanism of Glutathione-Mediated Payload Release from an SPDB Linker.
Experimental Protocols
Glutathione-Mediated Payload Release Assay
This protocol describes the in vitro release of a payload (e.g., DM4) from an SPDB-containing ADC upon incubation with glutathione.
Materials:
-
SPDB-containing ADC (e.g., Anti-HER2-SPDB-DM4)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Acetonitrile (B52724) (ACN)
-
Formic Acid (FA)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structural analog of the payload)
-
96-well microplate
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system
Procedure:
-
Prepare ADC Solution: Dilute the SPDB-ADC stock solution to a final concentration of 100 µg/mL in PBS (pH 7.4).
-
Prepare Glutathione Solutions: Prepare fresh solutions of glutathione in PBS at various concentrations (e.g., 0 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).
-
Incubation:
-
In a 96-well plate, add 50 µL of the ADC solution to each well.
-
Add 50 µL of the different glutathione solutions to the respective wells to initiate the release reaction. Include a control with PBS only (0 mM GSH).
-
Incubate the plate at 37°C.
-
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), collect aliquots from each well.
-
Sample Quenching and Preparation:
-
To a 100 µL aliquot of the reaction mixture, add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate the antibody and stop the reaction.
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the released payload.[3][4][5]
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phases can consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Employ a gradient elution method to separate the payload from other components.
-
Monitor the specific mass transitions for the payload and the internal standard in multiple reaction monitoring (MRM) mode.
-
Plasma Stability Assay
This protocol assesses the stability of the SPDB-ADC and the extent of premature payload release in plasma.
Materials:
-
SPDB-containing ADC
-
Human plasma (or plasma from other species of interest)
-
PBS, pH 7.4
-
Acetonitrile (ACN)
-
Internal Standard (IS)
-
96-well microplate
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Spike ADC into Plasma: Spike the SPDB-ADC into pre-warmed human plasma to a final concentration of 100 µg/mL.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots of the plasma samples.
-
Sample Preparation:
-
To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard to precipitate plasma proteins.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis: Quantify the amount of released payload in the supernatant using the LC-MS/MS method described in the previous protocol.
Data Presentation
The quantitative data from the payload release assays should be summarized in tables for clear comparison.
Table 1: Glutathione-Mediated Payload Release of Anti-HER2-SPDB-DM4
| Time (hours) | % Payload Release (0.5 mM GSH) | % Payload Release (5 mM GSH) | % Payload Release (10 mM GSH) |
| 0 | 0.1 ± 0.05 | 0.2 ± 0.08 | 0.3 ± 0.1 |
| 1 | 5.2 ± 0.4 | 15.8 ± 1.2 | 25.4 ± 2.1 |
| 4 | 18.9 ± 1.5 | 45.3 ± 3.8 | 60.1 ± 4.5 |
| 24 | 40.1 ± 3.2 | 85.6 ± 6.9 | 92.3 ± 7.8 |
| 48 | 55.7 ± 4.5 | 94.2 ± 7.5 | 98.1 ± 8.2 |
| 72 | 62.3 ± 5.1 | 96.5 ± 7.7 | 99.0 ± 8.3 |
Data are presented as mean ± standard deviation and are hypothetical examples based on typical release profiles.
Table 2: Plasma Stability of Anti-HER2-SPDB-DM4 at 37°C
| Time (hours) | % Released Payload in Human Plasma |
| 0 | < 0.1 |
| 1 | 0.2 ± 0.05 |
| 6 | 0.8 ± 0.1 |
| 24 | 2.5 ± 0.3 |
| 48 | 4.1 ± 0.5 |
| 72 | 5.8 ± 0.7 |
| 168 | 10.2 ± 1.2 |
Data are presented as mean ± standard deviation and are hypothetical examples based on typical stability profiles.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro payload release assay.
Figure 2: Experimental Workflow for the In Vitro Payload Release Assay.
Conclusion
The in vitro payload release assay is an essential tool for the characterization of SPDB-containing ADCs. By providing detailed protocols, data presentation guidelines, and visual workflows, this document aims to assist researchers in obtaining reliable and reproducible data on the release kinetics of their ADC candidates. This information is critical for selecting promising ADC candidates for further development and for understanding the relationship between linker stability and therapeutic efficacy.
References
- 1. Anti-MSLN-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]
- 2. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of SPDB-Linked Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1] An ADC consists of three main components: a mAb that targets a specific tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2] The linker is a critical component, ensuring the ADC remains stable in circulation and enables the efficient release of the payload at the target site.[][4]
This document provides detailed protocols for the characterization of ADCs utilizing the N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker. SPDB is a cleavable linker containing a disulfide bond.[][5] This disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing intracellular environment of tumor cells, such as in the presence of glutathione, to release the active drug.[5][6][7] The characterization of SPDB-linked ADCs is essential to ensure their quality, efficacy, and safety by assessing critical quality attributes (CQAs).[1]
Mechanism of Action of SPDB-Linked ADCs
The therapeutic action of an SPDB-linked ADC begins with the antibody component binding to a specific antigen on the surface of a cancer cell.[7] Following binding, the ADC-antigen complex is internalized, typically via endocytosis.[7] Once inside the cell, the ADC is trafficked to endosomes and then lysosomes. The key step for SPDB-linked ADCs is the cleavage of the disulfide bond within the linker. This occurs in the reductive environment of the cell, releasing the cytotoxic payload.[][8] The freed drug can then exert its cell-killing effect, for instance, by binding to DNA or inhibiting microtubule assembly.[7]
Overall Characterization Workflow
A systematic approach is required to characterize SPDB-linked ADCs, encompassing biophysical, biochemical, and functional assays. This workflow ensures that key quality attributes such as drug-to-antibody ratio (DAR), purity, stability, and potency are thoroughly evaluated.
Drug-to-Antibody Ratio (DAR) Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody.[9][] It directly impacts the ADC's potency and therapeutic window.[9][11] Several methods are used for DAR determination, ranging from simple spectroscopic techniques to high-resolution mass spectrometry.[12][13]
Protocol 1.1: DAR by UV-Vis Spectrophotometry
This method provides a rapid estimation of the average DAR based on the distinct UV absorbance maxima of the antibody (at 280 nm) and the drug payload.[14]
Methodology:
-
Prepare solutions of the unconjugated antibody and the free drug at known concentrations to determine their respective molar extinction coefficients (ε) at 280 nm and the drug's absorbance maximum (λ_max).
-
Measure the absorbance of the ADC solution at both 280 nm and λ_max.
-
Calculate the concentration of the antibody and the drug in the ADC sample using the simultaneous equations derived from Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
Calculation:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
Solve for C_Ab and C_Drug.
-
DAR = C_Drug / C_Ab
Protocol 1.2: DAR and Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on hydrophobicity.[13] Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs (DAR 0, 2, 4, etc.), providing both the average DAR and the distribution profile.[][15]
Methodology:
-
HPLC System: A biocompatible HPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Procedure: a. Equilibrate the column with Mobile Phase A. b. Inject 10-20 µg of the ADC sample. c. Elute with a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes). d. Monitor absorbance at 280 nm.
-
Data Analysis: a. Peaks corresponding to different DAR species will elute in order of increasing hydrophobicity (higher DAR elutes later). b. Calculate the weighted average DAR using the area of each peak.[] Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Total Peak Area)
Protocol 1.3: DAR by Reversed-Phase LC-MS (RP-LC-MS)
This high-resolution technique provides accurate mass measurements of the ADC's light and heavy chains after reduction, allowing for precise DAR calculation.[12][16]
Methodology:
-
Sample Preparation: a. To 50 µg of ADC, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. b. Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to a UHPLC system.[9]
-
Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Procedure: a. Inject the reduced sample. b. Elute with an increasing organic solvent gradient. c. Acquire mass spectra in the appropriate m/z range.
-
Data Analysis: a. Deconvolute the mass spectra to obtain the molecular weights of the light chain (LC) and heavy chain (HC) species with different numbers of conjugated drugs. b. Calculate the weighted average DAR based on the relative abundance of each species.[15]
| Parameter | UV-Vis | HIC | RP-LC-MS (reduced) |
| Information | Average DAR | Average DAR, Distribution | Average DAR, Distribution, Mass Confirmation |
| Resolution | Low | Medium | High |
| Speed | Fast | Medium | Slow |
| Sample Prep | Minimal | Minimal | Reduction Required |
Purity and Aggregation Analysis
The conjugation process can sometimes induce aggregation, which can affect efficacy and immunogenicity. Size Exclusion Chromatography (SEC) is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[14]
Protocol 2.1: Size Exclusion Chromatography (SEC)
Methodology:
-
HPLC System: An HPLC or UHPLC system with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Procedure: a. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min). b. Inject 20-50 µg of the ADC sample. c. Run an isocratic elution for 20-30 minutes. d. Monitor absorbance at 280 nm.
-
Data Analysis: a. Identify peaks corresponding to the monomer, aggregates, and fragments based on their retention times. b. Calculate the percentage of each species by integrating the peak areas. A typical specification for the main monomer peak is >95%.
| Species | Expected Retention Time | Acceptance Criteria |
| Aggregate | Earlier than monomer | < 5% |
| Monomer | Main Peak | > 95% |
| Fragment | Later than monomer | < 1% |
In Vitro Potency and Specificity
In vitro cytotoxicity assays are essential for determining the biological activity (potency) of the ADC and confirming its target-specific cell-killing ability.[17][18] These assays typically measure cell viability after exposure to the ADC.[19]
Protocol 3.1: Cell-Based Cytotoxicity Assay (MTT Assay)
Methodology:
-
Cell Lines: Use a target antigen-positive cell line and a target antigen-negative cell line as a control for specificity.[20]
-
Procedure: a. Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug. c. Replace the culture medium with the medium containing the test articles. Include untreated cells as a control. d. Incubate for a period determined by the drug's mechanism of action (e.g., 72-120 hours). e. Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[19] f. Incubate for 2-4 hours, then add solubilization solution (e.g., DMSO or SDS). g. Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: a. Normalize the data to the untreated control wells. b. Plot cell viability against the logarithm of the ADC concentration. c. Calculate the half-maximal inhibitory concentration (IC50) using a four-parameter logistic curve fit.[21] A potent ADC should have a low IC50 value on target-positive cells and a significantly higher IC50 on target-negative cells.[20]
| Sample | Target-Positive Cells (e.g., BT-474) | Target-Negative Cells (e.g., MCF-7) |
| SPDB-ADC | Expected IC50: Low nM range | Expected IC50: High nM or µM range |
| Unconjugated Ab | No significant cytotoxicity | No significant cytotoxicity |
| Free Drug | Expected IC50: Low nM range | Expected IC50: Low nM range |
In Vivo Efficacy Assessment
Preclinical in vivo studies are critical for evaluating the anti-tumor activity of an ADC in a biological system. The most common approach involves using a xenograft mouse model where human tumor cells are implanted into immunocompromised mice.[22][23]
Protocol 4.1: Tumor Xenograft Model
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[23]
-
Tumor Implantation: a. Subcutaneously implant target-positive human tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[23] b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Study Groups: a. Randomize mice into treatment groups (n=8-10 per group): i. Vehicle Control (e.g., saline) ii. SPDB-linked ADC (at various dose levels) iii. Unconjugated Antibody Control iv. Non-targeting ADC Control
-
Dosing and Monitoring: a. Administer the test articles, typically via intravenous (IV) injection, according to the desired schedule (e.g., once weekly). b. Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. c. Monitor the animals for any signs of toxicity.
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. c. Evaluate statistical significance between the treatment and control groups. The goal is to observe significant, dose-dependent tumor growth inhibition or regression in the ADC-treated groups.[24]
References
- 1. adcreview.com [adcreview.com]
- 2. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. njbio.com [njbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 16. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. njbio.com [njbio.com]
- 22. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
Applications of SPDB and Sulfo-SPDB Linkers in Preclinical Xenograft Models for Antibody-Drug Conjugate (ADC) Development
Introduction:
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the antibody to the payload. SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) and its sulfonated, more hydrophilic variant, sulfo-SPDB, are cleavable linkers that play a pivotal role in the efficacy and safety of ADCs. These linkers are designed to be stable in circulation and release the cytotoxic payload within the reducing environment of the tumor cell. This application note provides an overview of the use of SPDB and sulfo-SPDB linkers in preclinical xenograft models, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action of SPDB/Sulfo-SPDB Linker-Based ADCs
ADCs utilizing SPDB or sulfo-SPDB linkers function through a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component of the ADC. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. Once inside the cell, the complex is trafficked to endosomes and then to lysosomes. The disulfide bond within the SPDB or sulfo-SPDB linker is susceptible to cleavage by intracellular reducing agents, such as glutathione, which is present in higher concentrations within the cytoplasm compared to the bloodstream.[1] This reductive cleavage releases the cytotoxic payload in its active form, allowing it to exert its cell-killing effects, often by targeting critical cellular machinery like microtubules.[1]
References
Application Notes and Protocols: Glutathione-Mediated Cleavage of SPDB Linkers in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) is a commonly used cleavable linker in ADC development.[1] Its design incorporates a disulfide bond that is susceptible to cleavage in a reductive environment.
This application note provides detailed protocols and data for the in vitro assessment of glutathione-mediated cleavage of SPDB linkers. The disulfide bond within the SPDB linker is designed to be stable in the bloodstream, where the concentration of reducing agents like glutathione (B108866) is low.[2] However, upon internalization into tumor cells, the ADC is exposed to significantly higher concentrations of glutathione (ranging from 1-10 mM), leading to the reductive cleavage of the disulfide bond and the release of the cytotoxic payload.[2] Understanding the kinetics and efficiency of this cleavage is crucial for predicting the therapeutic efficacy of an SPDB-based ADC.
Mechanism of SPDB Linker Cleavage
The cleavage of the SPDB linker is a thiol-disulfide exchange reaction. Glutathione (GSH), a tripeptide with a free sulfhydryl group, acts as a reducing agent. The reaction proceeds via nucleophilic attack of the thiolate anion of glutathione on the disulfide bond of the SPDB linker. This results in the formation of a mixed disulfide between glutathione and the linker, and the release of the payload, which is attached to the other sulfur atom. A second glutathione molecule can then react with the mixed disulfide to regenerate the linker thiol and produce oxidized glutathione (GSSG).
Quantitative Data Summary
The rate of SPDB linker cleavage is dependent on the concentration of glutathione and the steric hindrance around the disulfide bond. The following table summarizes representative quantitative data for the in vitro cleavage of disulfide-based linkers by glutathione.
| Linker Type | Glutathione Concentration | Incubation Time | Percent Cleavage/Reduction | Reference |
| Disulfide | 5 mM | 3 hours | ~50% | [3] |
| Azobenzene-MMAE Conjugate | 20 mM | 72 hours | >50% | |
| BChl–S–S–NI | 5 mM | 21 hours | 76% fluorescence recovery | [4] |
Experimental Protocols
Protocol 1: In Vitro Glutathione-Mediated Cleavage Assay
This protocol describes a general method to assess the cleavage of an SPDB-linked ADC in the presence of glutathione.
Objective: To determine the rate of payload release from an ADC in the presence of a physiological concentration of glutathione.
Materials:
-
Antibody-Drug Conjugate (ADC) with SPDB linker
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., N-ethylmaleimide in PBS)
-
Analytical system (e.g., HPLC, LC-MS/MS)
Procedure:
-
Prepare ADC Solution: Dissolve the ADC in PBS to a final concentration of 50 µM.
-
Prepare Glutathione Solution: Prepare a stock solution of glutathione in PBS. For a final concentration of 10 mM in the reaction, the stock solution should be appropriately concentrated.
-
Initiate Reaction: In a microcentrifuge tube, combine the ADC solution with the glutathione solution to achieve a final glutathione concentration of 10 mM.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing the quenching solution to stop the cleavage reaction.
-
Sample Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload and/or the remaining intact ADC.
-
Data Analysis: Plot the concentration of the released payload or the percentage of intact ADC against time to determine the cleavage rate and half-life of the linker.
Protocol 2: Analysis of Cleavage Products by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a method for the separation and quantification of the intact ADC, released payload, and other reaction products.
Objective: To analyze the reaction mixture from the in vitro cleavage assay to determine the extent of linker cleavage.
Materials:
-
Quenched reaction samples
-
RP-HPLC system with a suitable column (e.g., C18)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
UV detector
Procedure:
-
Sample Preparation: If necessary, centrifuge the quenched samples to pellet any precipitate.
-
Injection: Inject a defined volume of the supernatant onto the RP-HPLC column.
-
Gradient Elution: Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at a wavelength appropriate for the payload and the antibody (e.g., 280 nm for the antibody and a specific wavelength for the payload).
-
Quantification: Integrate the peak areas corresponding to the intact ADC, released payload, and any other relevant species. The percentage of cleavage can be calculated by comparing the peak area of the released payload to the total peak area of all payload-containing species.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro glutathione-mediated cleavage assay.
Conclusion
The protocols and data presented in this application note provide a framework for the in vitro evaluation of glutathione-mediated cleavage of SPDB linkers. Robust and reproducible assessment of linker stability and cleavage kinetics is a critical step in the development of safe and effective antibody-drug conjugates. The methodologies described herein can be adapted and optimized for specific ADC constructs and research needs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SPDB Linker Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the stability of SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) and other disulfide-based linkers in systemic circulation for antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of SPDB linker cleavage, and why is it a concern for systemic stability?
A1: The SPDB linker contains a disulfide bond that is designed to be cleaved in the intracellular environment, which has a high concentration of reducing agents like glutathione (B108866) (GSH) (1-10 mM).[1][2][3] This reductive environment facilitates a thiol-disulfide exchange reaction, releasing the cytotoxic payload.[4] However, the systemic circulation (plasma) also contains reducing agents, such as free cysteine and lower levels of GSH (~2-20 µM), which can lead to premature cleavage of the linker before the ADC reaches the target tumor cell.[1][3] This premature release can cause systemic toxicity and reduce the therapeutic efficacy of the ADC.[5][6][7]
Q2: How does steric hindrance impact SPDB linker stability?
A2: Introducing steric hindrance, typically by adding methyl groups on the carbon atoms adjacent to the disulfide bond, significantly enhances the linker's stability in circulation.[6][8][9] These bulky groups physically shield the disulfide bond from attack by circulating reducing agents, thereby slowing the rate of premature cleavage.[4][8] The widely used SPDB-DM4 linker, for instance, has two methyl groups on the maytansinoid (DM4) side of the disulfide bond, which provides a balance of improved plasma stability and efficient intracellular payload release.[8][10]
Q3: What is the "bystander effect," and how does SPDB linker stability influence it?
A3: The bystander effect occurs when a cytotoxic payload released from a target cancer cell diffuses and kills neighboring tumor cells, including those that may not express the target antigen.[8][11] Linkers that are efficiently cleaved intracellularly, like SPDB, can promote this effect by releasing lipophilic, cell-permeable metabolites (e.g., DM4).[12] In contrast, highly stable, non-cleavable linkers (e.g., SMCC) release payload metabolites that are typically charged and less membrane-permeable, thus limiting the bystander effect.[11][12] Optimizing the SPDB linker involves finding a stability level that minimizes premature release in circulation but still allows for efficient intracellular cleavage to enable this potent anti-tumor mechanism.[8]
Q4: How does the conjugation site on the antibody affect linker stability?
A4: The specific site of conjugation on the monoclonal antibody (mAb) can significantly influence the stability of the attached linker.[13][14][15] Conjugation sites with high solvent accessibility are more prone to linker cleavage in plasma due to easier access by reducing agents.[13][16] Conversely, linkers attached to sites that are partially shielded by the antibody's structure tend to be more stable.[9][17] Therefore, site-specific conjugation technologies are increasingly employed to produce homogeneous ADCs with optimized and consistent stability profiles.[18]
Troubleshooting Guides
Issue 1: Premature Payload Release Detected in Plasma Stability Assays
-
Symptom: Your in vitro plasma stability assay (using LC-MS or ELISA) shows a rapid decrease in the average Drug-to-Antibody Ratio (DAR) or a significant increase in free payload over a short time course (e.g., < 24 hours).
-
Possible Causes & Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Insufficient Steric Hindrance | The disulfide bond is too exposed to reducing agents in the plasma. |
| Solution: Synthesize and test linker variants with increased steric hindrance. For example, compare an unsubstituted disulfide linker (like SPP) with a more hindered one (like SPDB).[8][10] | |
| Highly Solvent-Exposed Conjugation Site | The linker is conjugated to a lysine (B10760008) or cysteine residue on the antibody surface that is highly accessible.[13] |
| Solution: If using site-specific conjugation, select a different conjugation site with lower solvent accessibility. If using traditional lysine conjugation, consider that the resulting ADC is a heterogeneous mixture and purification may be necessary to isolate more stable species.[9][17] | |
| Assay Artifacts | The assay conditions (e.g., presence of contaminants, improper sample handling) may be causing linker cleavage. |
| Solution: Run a control experiment by incubating the ADC in buffer without plasma to ensure the linker is stable under the assay's temperature and pH conditions. Ensure plasma is handled correctly to avoid lysis and release of intracellular reducing agents. |
Issue 2: High Levels of Aggregation Detected by Size-Exclusion Chromatography (SEC)
-
Symptom: Your SEC-HPLC analysis reveals a significant percentage of high molecular weight species (aggregates) after conjugation or during storage.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Increased Hydrophobicity | The linker and payload are highly hydrophobic, leading to self-association of ADC molecules.[6][14] |
| Solution: Consider incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to improve the overall solubility of the ADC.[19] | |
| Denaturation During Conjugation | The reaction conditions (e.g., pH, presence of organic co-solvents, temperature) are causing the antibody to partially unfold and aggregate. |
| Solution: Optimize conjugation reaction parameters. Screen different buffer pH values and temperatures. Minimize the concentration of organic solvent required to dissolve the linker-payload.[20] | |
| Inter-chain Disulfide Reduction | For cysteine-based conjugation, the reduction step may be too harsh, leading to the unfolding of the antibody. |
| Solution: Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reduction time and temperature to ensure only the inter-chain disulfides are cleaved.[20] |
Data Presentation: Comparative Linker Stability
Table 1: Impact of Steric Hindrance on In Vivo Stability of Antibody-Maytansinoid Conjugates
| Conjugate | Linker Type | Steric Hindrance | % Maytansinoid Remaining in Plasma (Day 7, CD-1 Mice) | Reference |
| huC242-SPP-DM1 | Disulfide | Less Hindered (1 methyl group) | ~20% | [8][10] |
| huC242-SPDB-DM4 | Disulfide | Moderately Hindered (2 methyl groups) | ~40% | [8][10] |
| huC242-linker-DM4 | Disulfide | Highly Hindered (4 methyl groups) | ~60% | [8][10] |
| huC242-SMCC-DM1 | Thioether (Non-cleavable) | N/A (Stable Linkage) | >80% | [8][12] |
Note: Data is estimated from published graphs and serves for comparative purposes.
Key Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay (LC-MS Method)
Objective: To determine the stability of an ADC and quantify payload release by monitoring the average Drug-to-Antibody Ratio (DAR) over time in plasma.[1][13][16]
Materials:
-
ADC of interest
-
Control plasma (e.g., human, mouse, rat), stored at -80°C
-
Phosphate Buffered Saline (PBS), pH 7.4
-
37°C incubator
-
Immunoaffinity capture reagents (e.g., Protein A magnetic beads)
-
Reducing agent (e.g., DTT or TCEP)
-
LC-MS system (e.g., Q-TOF) with a suitable reversed-phase column
Methodology:
-
Thaw Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Incubation: Spike the ADC into the plasma at a final concentration of ~100 µg/mL. Immediately take a T=0 time point. Incubate the remaining sample at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), draw an aliquot of the ADC-plasma mixture.
-
ADC Capture: Add the aliquot to Protein A magnetic beads and incubate to capture the ADC and any unconjugated antibody.
-
Washing: Wash the beads with cold PBS to remove unbound plasma proteins.
-
Reduction & Elution: Elute the captured antibodies and reduce the inter-chain disulfide bonds by adding a buffer containing a reducing agent (e.g., 20 mM DTT) and incubating.
-
LC-MS Analysis: Analyze the reduced sample by LC-MS. The light chain and heavy chain fragments with different numbers of attached payloads will be separated and detected.
-
DAR Calculation: Determine the relative abundance of each species (e.g., Light Chain-Drug0, Light Chain-Drug1, Heavy Chain-Drug0, Heavy Chain-Drug1, etc.) from the mass spectrometry data. Calculate the average DAR at each time point by taking a weighted average of the drug load for all species.
-
Data Analysis: Plot the average DAR versus time to determine the stability profile and half-life of the ADC in plasma.
Protocol 2: Glutathione (GSH) Cleavage Assay
Objective: To assess the susceptibility of the disulfide linker to reductive cleavage in an environment mimicking the intracellular cytoplasm.[4]
Materials:
-
ADC of interest (e.g., 1 mg/mL in PBS)
-
Reduced Glutathione (GSH) stock solution (e.g., 100 mM in PBS, freshly prepared, pH adjusted to ~7.4)
-
PBS, pH 7.4
-
37°C incubator
-
LC-MS system
Methodology:
-
Reaction Setup: In a microcentrifuge tube, add the ADC solution.
-
Initiate Cleavage: Add the GSH stock solution to achieve a final concentration that mimics intracellular levels (e.g., 5 mM). Adjust the final volume with PBS.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction (Optional but Recommended): To stop the reaction, immediately analyze or flash-freeze the aliquot. Alternatively, use a thiol-scavenging reagent like N-ethylmaleimide if compatible with the downstream analysis.
-
LC-MS Analysis: Analyze the samples by LC-MS to monitor the decrease in the intact ADC peak and the appearance of the free payload and cleaved linker-antibody species.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the cleavage kinetics in the presence of GSH.
Protocol 3: Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.[20][21][22]
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: A buffered saline solution (e.g., 150 mM Sodium Phosphate, pH 6.8-7.0).[22][23] An organic modifier (e.g., 10-15% isopropanol) may be needed to reduce hydrophobic interactions between the ADC and the column stationary phase.[20][23]
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Chromatography: Run the separation under isocratic flow conditions (e.g., 0.5-1.0 mL/min).
-
Detection: Monitor the column eluent by UV absorbance at 280 nm.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Aggregates will elute first, followed by the main monomer peak, and then any lower molecular weight fragments. Calculate the percentage of each species relative to the total integrated peak area.
Visualizations
Caption: General mechanism of action and stability challenges for an SPDB-linked ADC.
Caption: Troubleshooting workflow for premature SPDB linker cleavage.
Caption: Experimental workflow for an in vitro plasma stability assay.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of attachment site on stability of cleavable antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Linker and Conjugation Site Synergy in Antibody-Drug Conjugates: Impacts on Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. lcms.cz [lcms.cz]
- 22. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 23. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
Technical Support Center: Strategies to Reduce Aggregation of SPDB-Containing ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SPDB-containing Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to ADC aggregation during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant aggregation with our SPDB-containing ADC. What are the primary causes?
A1: Aggregation of ADCs is a common challenge, often stemming from the increased hydrophobicity of the final conjugate.[1] The primary causes can be attributed to:
-
Hydrophobic Payloads and Linkers: The conjugation of a hydrophobic payload to an antibody via a linker like SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) can expose hydrophobic patches. These patches can interact between ADC molecules, leading to the formation of soluble and insoluble aggregates.[2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater propensity for aggregation.[1][4]
-
Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact ADC stability.[2] If the buffer pH is near the isoelectric point (pI) of the ADC, solubility can decrease, leading to aggregation.
-
Stress Conditions: Exposure to physical stress such as agitation, freeze-thaw cycles, and high temperatures can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[4] Even exposure to light can degrade certain payloads and trigger aggregation.[4]
-
Conjugation Process: The chemical conditions used during the conjugation process, including the use of organic co-solvents to solubilize the linker-payload, can be destabilizing for the antibody and induce aggregation.[2]
Q2: How can we modify our formulation to reduce the aggregation of an SPDB-containing ADC?
A2: Optimizing the formulation is a critical step in mitigating ADC aggregation. Consider the following strategies:
-
Buffer Optimization:
-
pH: Empirically screen a range of pH values to find the optimal pH for your ADC's stability, typically avoiding the pI. Histidine and acetate (B1210297) buffers are commonly used.[5]
-
Ionic Strength: Adjusting the salt concentration (e.g., with NaCl) can help to modulate protein-protein interactions. However, high salt concentrations can also increase hydrophobic interactions, so optimization is key.[1][6]
-
-
Use of Excipients:
-
Surfactants: Non-ionic surfactants like polysorbate 20 (Tween® 20) and polysorbate 80 (Tween® 80) are effective at preventing aggregation by reducing surface adsorption and shielding hydrophobic patches.[4]
-
Sugars and Polyols: Sugars such as sucrose (B13894) and trehalose (B1683222), and polyols like mannitol, can act as cryoprotectants and lyoprotectants, stabilizing the ADC during freeze-drying and storage.[4]
-
Amino Acids: Certain amino acids like arginine and glycine (B1666218) can act as stabilizers and reduce aggregation.[4]
-
Q3: Can we alter the linker strategy to minimize aggregation without moving away from a disulfide-based linker?
A3: Yes, modifications to the linker can significantly improve the hydrophilicity and stability of the ADC.
-
Incorporate Hydrophilic Spacers: Introducing hydrophilic moieties such as polyethylene (B3416737) glycol (PEG), sulfonate groups, or pyrophosphate diester groups into the linker can counteract the hydrophobicity of the payload.[4][7] This can improve solubility and reduce the tendency for aggregation, even at higher DARs.[7]
-
"Exo-linker" Designs: Novel linker designs that position the cleavable unit at an "exo" position of a self-immolative spacer and incorporate hydrophilic amino acids like glutamic acid have been shown to reduce aggregation and improve stability.[8]
Q4: What analytical techniques are recommended for quantifying the aggregation of our SPDB-containing ADC?
A4: A multi-pronged approach using orthogonal analytical techniques is recommended for the comprehensive characterization of ADC aggregation.
-
Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying aggregates.[4] It separates molecules based on their hydrodynamic volume, allowing for the quantification of monomers, dimers, and higher-order aggregates.[4]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and measuring their size distribution in a formulation.[4]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is particularly useful for ADCs as it can resolve species with different DARs and provide an indication of the overall hydrophobicity of the conjugate.[9]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can provide detailed information on the composition and structure of ADCs and their aggregates.[4]
Troubleshooting Guides
Issue: Increased Aggregation Post-Conjugation
Possible Causes:
-
High hydrophobicity of the linker-payload.
-
Suboptimal conjugation conditions (pH, co-solvents).
-
High DAR.
Troubleshooting Steps:
-
Assess Hydrophobicity: Use HIC to analyze the hydrophobicity profile of your ADC. A significant increase compared to the naked antibody is indicative of a hydrophobicity-driven aggregation problem.
-
Optimize Conjugation:
-
Control DAR:
-
Titrate the linker-payload to antibody ratio to achieve a lower average DAR.
-
Purify the ADC to isolate species with a specific, lower DAR.
-
-
Immobilization during Conjugation: A novel approach is to immobilize the antibody on a solid support during conjugation. This physically separates the antibody molecules, preventing them from aggregating during the chemically harsh steps of the process.[2]
Issue: Aggregation During Storage or After Freeze-Thaw
Possible Causes:
-
Inadequate formulation buffer.
-
Physical instability of the ADC.
-
Improper storage conditions.
Troubleshooting Steps:
-
Reformulation:
-
Freeze-Thaw Study: Perform a controlled freeze-thaw study, analyzing the ADC for aggregation after each cycle to assess its stability. If aggregation is observed, consider adding cryoprotectants like sucrose or trehalose to the formulation.[4]
-
Storage Conditions: Ensure the ADC is stored at the recommended temperature and protected from light, especially if the payload is photosensitive.[4]
Quantitative Data Summary
While specific quantitative data for the reduction of aggregation in SPDB-containing ADCs is proprietary and varies between molecules, the following tables outline the expected trends and key parameters to monitor when implementing mitigation strategies.
Table 1: Effect of Formulation on ADC Aggregation
| Formulation Condition | Parameter to Measure | Expected Trend with Optimization |
| pH | % Aggregation by SEC | Minimum aggregation at optimal pH, increased aggregation near pI |
| Excipients | % Aggregation by SEC | Decreased aggregation with addition of stabilizers (e.g., polysorbates, sugars) |
| Ionic Strength | % Aggregation by SEC | Aggregation may increase or decrease; requires empirical optimization |
Table 2: Impact of Linker and DAR on ADC Aggregation
| Modification | Parameter to Measure | Expected Trend with Modification |
| Linker Hydrophilicity | % Aggregation by SEC | Decreased aggregation with more hydrophilic linkers (e.g., containing PEG) |
| Drug-to-Antibody Ratio (DAR) | % Aggregation by SEC | Increased aggregation with higher DAR |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Instrument: An HPLC or UHPLC system with a UV detector.
-
Column: A suitable SEC column for protein separation (e.g., TSKgel G3000SWxl or equivalent).
-
Mobile Phase: Prepare a physiological pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). Filter and degas the mobile phase.[9]
-
-
Sample Preparation:
-
Dilute the SPDB-containing ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.
-
-
Chromatographic Run:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a defined volume of the prepared ADC sample (e.g., 20 µL).
-
Monitor the elution profile at 280 nm. The main peak corresponds to the ADC monomer, while earlier eluting peaks represent aggregates.[9]
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and all aggregate species.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100.[9]
-
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
-
System Preparation:
-
Instrument: An HPLC or UHPLC system with a UV detector.
-
Column: A HIC column suitable for proteins (e.g., TSKgel Butyl-NPR or equivalent).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).[9]
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the prepared sample.
-
Elute the bound species using a decreasing salt gradient (e.g., from 100% A to 100% B over 30 minutes). More hydrophobic species will elute later.[9]
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to different DAR species. A significant retention time shift to later elution compared to the unconjugated antibody indicates higher overall hydrophobicity.[9]
-
Visualizations
Caption: Key drivers leading to the aggregation of Antibody-Drug Conjugates.
Caption: A workflow for troubleshooting ADC aggregation issues.
Caption: Mechanism of excipient-mediated stabilization of ADCs.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biopharmaspec.com [biopharmaspec.com]
Addressing premature payload release from SPDB linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Premature Payload Release
Premature release of the cytotoxic payload from an ADC can lead to off-target toxicity and a reduced therapeutic window.[1][2] SPDB linkers, which contain a disulfide bond, are designed to be cleaved in the reducing environment of tumor cells.[3] However, instability in systemic circulation can lead to premature payload release.[4] This guide addresses common issues and provides experimental protocols to investigate and troubleshoot these problems.
Issue 1: Higher than expected levels of free payload in plasma stability assays.
Possible Cause: The disulfide bond in the SPDB linker is susceptible to reduction by circulating thiols, such as glutathione, although the concentration of reducing agents is significantly lower in plasma than inside tumor cells.[5] Another possibility is that the ADC is unstable for other reasons, leading to degradation and release of the payload.
Troubleshooting Steps:
-
Verify ADC Integrity: Before assessing linker stability, confirm the overall integrity of the ADC. Aggregation or fragmentation can lead to increased clearance and apparent instability.
-
Recommended Experiment: Size-Exclusion Chromatography (SEC) to detect aggregation or fragmentation.[6]
-
-
Assess Linker Stability in Plasma: Perform an in vitro plasma stability assay to quantify the rate of payload release.
-
Investigate the Impact of Steric Hindrance: The stability of the disulfide bond can be influenced by steric hindrance around the bond.[5][9] If premature release is observed, consider re-evaluating the design of the linker-payload interface.
Issue 2: Inconsistent results between different batches of the ADC.
Possible Cause: Variability in the drug-to-antibody ratio (DAR) or heterogeneity in the conjugation sites can affect the stability and efficacy of the ADC.[8]
Troubleshooting Steps:
-
Characterize DAR: Determine the average DAR and the distribution of drug-loaded species for each batch.
-
Recommended Experiment: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) are commonly used to determine DAR.[6]
-
-
Identify Conjugation Sites: Map the specific sites on the antibody where the linker-payload is attached.
-
Recommended Experiment: Peptide mapping using LC-MS/MS can identify the modified amino acid residues.[6]
-
-
Optimize Conjugation Chemistry: If significant batch-to-batch variability is observed, consider optimizing the conjugation protocol. Site-specific conjugation methods can produce more homogeneous ADCs with a defined DAR.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of payload release from an SPDB linker?
A1: The SPDB linker contains a disulfide bond that is cleaved in a reducing environment.[3] The concentration of reducing agents, such as glutathione, is significantly higher inside tumor cells compared to the systemic circulation.[5] This differential allows for targeted payload release within the tumor microenvironment.[3]
Q2: How can I improve the stability of my SPDB-linked ADC in circulation?
A2: The stability of the disulfide bond in the SPDB linker can be enhanced by introducing steric hindrance at the carbon atoms adjacent to the disulfide bond.[5][9] Increasing the steric bulk around the disulfide can make it less susceptible to reduction in the bloodstream, thereby reducing premature payload release.[10]
Q3: What analytical methods are recommended for quantifying premature payload release?
A3: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for quantifying free payload in plasma or serum samples.[3][11][12] Enzyme-linked immunosorbent assays (ELISAs) can also be used to measure total antibody and conjugated antibody levels to infer payload release.[1]
Q4: Does the drug-to-antibody ratio (DAR) affect the stability of an SPDB-linked ADC?
A4: Yes, the DAR can influence the stability of an ADC. Higher DARs can sometimes lead to aggregation and altered pharmacokinetic properties, which may indirectly affect the overall stability in circulation.[3][8] It is important to characterize the DAR of your ADC and assess its impact on stability.
Q5: Can the choice of antibody conjugation site impact the stability of an SPDB linker?
A5: Yes, the local microenvironment of the conjugation site on the antibody can influence the stability of the linker. Some sites may offer more protection from circulating reducing agents than others. Site-specific conjugation can be a valuable tool to ensure a homogeneous product with consistent stability.[8]
Data Presentation
Table 1: Impact of Steric Hindrance on the In Vitro Stability of Disulfide-Linked Antibody-Maytansinoid Conjugates
| Conjugate | Number of Methyl Groups Adjacent to Disulfide | % Maytansinoid Released after 2h Incubation with DTT |
| huC242-SPP-DM1 | 1 | 95 |
| huC242-SPDB-DM4 | 2 | 40 |
| huC242-SS-DM1 | 4 | <5 |
Data adapted from Kellogg, B. A., et al. (2011). Bioconjugate chemistry, 22(4), 717-727. This table demonstrates that increasing the number of methyl groups (and thus steric hindrance) adjacent to the disulfide bond significantly decreases the rate of maytansinoid release in the presence of a reducing agent.
Table 2: In Vivo Plasma Stability of Disulfide-Linked Antibody-Maytansinoid Conjugates in CD1 Mice
| Conjugate | Half-life of Conjugate (h) |
| huC242-SPP-DM1 | 30 |
| huC242-SPDB-DM4 | 70 |
| huC242-SS-DM1 | 100 |
Data adapted from Kellogg, B. A., et al. (2011). Bioconjugate chemistry, 22(4), 717-727. This table shows that increased steric hindrance correlates with a longer conjugate half-life in vivo, indicating greater stability in circulation.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS/MS
Objective: To quantify the release of a payload from an SPDB-linked ADC in plasma over time.
Materials:
-
SPDB-linked ADC
-
Plasma from relevant species (e.g., human, mouse, rat), collected with an anticoagulant such as heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) with 0.1% formic acid
-
Internal standard (a stable isotope-labeled version of the payload or a structurally similar molecule)
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system
Methodology:
-
ADC Incubation:
-
Spike the SPDB-linked ADC into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C in a shaking water bath or incubator.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots (e.g., 50 µL) of the plasma samples and immediately freeze them at -80°C to stop the reaction.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma aliquots on ice.
-
To each 50 µL plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 4°C for 10 minutes at >10,000 x g.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for the specific payload and internal standard.
-
Inject the prepared samples onto an appropriate reversed-phase LC column.
-
Quantify the concentration of the released payload in each sample by comparing its peak area to that of the internal standard and using a standard curve prepared in control plasma.
-
-
Data Analysis:
-
Plot the concentration of the released payload versus time.
-
Calculate the percentage of payload released at each time point relative to the initial total payload concentration.
-
Visualizations
Caption: Unwanted vs. desired payload release pathways for an SPDB-linked ADC.
Caption: A logical workflow for troubleshooting premature payload release from SPDB linkers.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. dot | Graphviz [graphviz.org]
- 5. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A simple LC/MRM-MS-based method to quantify free linker-payload in antibody-drug conjugate preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
How to control for off-target cleavage of SPDB linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for off-target cleavage of SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linkers in their antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is an SPDB linker and how does it work?
A1: The SPDB linker is a chemically cleavable linker used in ADCs.[] It contains a disulfide bond that is designed to be stable in the bloodstream but cleaved in the reducing environment of tumor cells.[] This reductive cleavage is primarily mediated by the high intracellular concentration of glutathione (B108866) (GSH), which is significantly more abundant in tumor cells than in plasma.[2] This differential in GSH levels is intended to allow for the specific release of the cytotoxic payload at the tumor site, minimizing systemic toxicity.[2]
Q2: What are the primary causes of off-target cleavage of SPDB linkers?
A2: Off-target cleavage of SPDB linkers, leading to premature payload release in systemic circulation, can be attributed to several factors:
-
Plasma Instability: The disulfide bond can be susceptible to reduction by thiols present in plasma, such as the reduced form of human serum albumin (HSA) and free cysteine.[2][3]
-
Enzymatic Cleavage: Enzymes in the blood, such as thioredoxin (TRX) and glutaredoxin (GRX), can catalyze the cleavage of disulfide bonds.[4][5]
-
Linker Chemistry: The inherent stability of the disulfide bond itself can vary. Unsubstituted disulfide bonds are more prone to cleavage.[2]
-
Conjugation Site: The location of the linker on the antibody can influence its stability.[6][7] Linkers attached to more solvent-accessible sites may be more susceptible to cleavage.[3]
Q3: How can I improve the stability of my SPDB-linked ADC?
A3: Several strategies can be employed to enhance the stability of SPDB linkers and minimize off-target cleavage:
-
Introduce Steric Hindrance: Adding bulky groups, such as methyl groups, near the disulfide bond can physically shield it from attacking thiols, thereby increasing its stability.[2][8]
-
Optimize Conjugation Site: Selecting a conjugation site that is less solvent-accessible can protect the linker from the surrounding environment and improve stability.[6][7] Site-specific conjugation methods can provide more homogeneous ADCs with improved pharmacokinetic properties.[7]
-
Linker Modification: Exploring alternative disulfide linker designs with enhanced intrinsic stability can be beneficial.[9]
Troubleshooting Guides
Problem 1: My ADC shows significant loss of payload in a plasma stability assay.
Possible Cause: Premature cleavage of the SPDB linker in plasma.
Troubleshooting Steps:
-
Confirm Cleavage:
-
Method: Perform a plasma stability assay and analyze the samples at various time points using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the Drug-to-Antibody Ratio (DAR).[10][11] A significant decrease in DAR over time indicates payload loss.
-
Experimental Protocol: See "Experimental Protocol 1: In Vitro Plasma Stability Assay."
-
-
Identify Cleavage Products:
-
Method: Analyze the plasma samples to identify the released payload and any linker-payload metabolites. This can help confirm that the cleavage is occurring at the disulfide bond. LC-MS/MS is a powerful tool for this analysis.[12][13]
-
Experimental Protocol: See "Experimental Protocol 3: Identification of Cleavage Products."
-
-
Implement Control Strategies:
-
Option A: Increase Steric Hindrance: Synthesize a new version of your ADC using an SPDB linker with α-methyl substituents adjacent to the disulfide bond.[2][8] Compare the plasma stability of the new construct with the original.
-
Option B: Re-evaluate Conjugation Site: If using a stochastic conjugation method, consider exploring site-specific conjugation technologies to attach the linker to a more protected site on the antibody.[6][7] If already using site-specific conjugation, evaluate alternative sites.
-
Quantitative Data Summary: Impact of Steric Hindrance on Linker Stability
| Linker Modification | In Vitro Stability (DTT Reduction) | In Vivo Plasma Stability (Mouse) | Reference |
| Unsubstituted Disulfide | Prone to reduction | Rapid payload release | [8] |
| Mono-substituted (DM1) | Intermediate stability | Improved stability and efficacy | [2][8] |
| Di-substituted Disulfide | Highly stable | Minimal payload release | [2] |
Problem 2: My ADC is stable in plasma but shows low efficacy in vivo.
Possible Cause: The SPDB linker is too stable and is not being efficiently cleaved within the tumor microenvironment.
Troubleshooting Steps:
-
Assess Intracellular Cleavage:
-
Evaluate Different Linker Chemistries:
-
Method: If the linker is found to be overly stable, consider synthesizing ADCs with SPDB linkers that have varying degrees of steric hindrance to find an optimal balance between plasma stability and intracellular cleavage.[8][9] A linker with intermediate stability often provides the best therapeutic window.[8]
-
Logical Workflow for Troubleshooting SPDB Linker Stability
Caption: Troubleshooting workflow for SPDB linker off-target cleavage.
Experimental Protocols
Experimental Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma by measuring the change in the average Drug-to-Antibody Ratio (DAR) over time.[14][16]
Methodology:
-
Preparation:
-
Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C.[14]
-
Include a buffer control to assess the inherent stability of the ADC.
-
-
Time Points:
-
Collect aliquots at various time points over a period of several days (e.g., Day 0, 1, 3, 5, 7).[14]
-
-
Sample Processing:
-
Isolate the ADC from the plasma samples using immunoaffinity capture, such as with Protein A magnetic beads.[14]
-
-
Analysis:
-
Data Interpretation:
-
A stable ADC will show minimal loss in DAR over the incubation period. The half-life (t1/2) of the ADC in plasma can be calculated by plotting the percentage of intact ADC against time.[17]
-
Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for assessing ADC plasma stability.
Experimental Protocol 2: Lysosomal Stability Assay
Objective: To evaluate the cleavage of the SPDB linker and release of the payload in a simulated lysosomal environment.[14][15]
Methodology:
-
Preparation:
-
Incubate the ADC with isolated human liver lysosomes or S9 fractions at 37°C in a buffer that maintains metabolic activity.[18]
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Sample Processing:
-
Stop the reaction, for example, by heat inactivation.
-
Precipitate the proteins to separate the released payload from the ADC and lysosomal proteins.[14]
-
-
Analysis:
-
Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.[14]
-
-
Data Interpretation:
-
An effective cleavable linker will demonstrate efficient payload release in the lysosomal fraction.
-
Experimental Protocol 3: Identification of Cleavage Products
Objective: To identify the chemical structure of the released payload and any linker-payload metabolites.
Methodology:
-
Sample Preparation:
-
Use samples from the in vitro plasma stability assay or in vivo studies.
-
Process the samples to enrich for small molecule components, which may involve protein precipitation or solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software to predict potential metabolites and compare the experimental MS/MS spectra with theoretical fragmentation patterns of the expected cleavage products.[12]
-
This will help confirm the site of cleavage and identify any biotransformations of the linker or payload.
-
References
- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (Open Access) Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. (2019) | Donglu Zhang | 30 Citations [scispace.com]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. The Impact of Conjugation Mode and Site on Tubulysin Antibody-Drug-Conjugate Efficacy and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Metabolite identification of payload species of antibody drug conjugates | Separation Science [sepscience.com]
- 13. sciex.com [sciex.com]
- 14. benchchem.com [benchchem.com]
- 15. bioivt.com [bioivt.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Purification of SPDB-Conjugated Antibodies
Welcome to the technical support center for the purification of SPDB-conjugated Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methods for removing free payload from your SPDB-conjugated antibodies. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist you in your ADC development.
Frequently Asked Questions (FAQs)
Q1: What is an SPDB linker and why is its purification important?
SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) is a bifunctional linker used in the creation of ADCs. It connects a cytotoxic payload to an antibody via a disulfide bond.[] This disulfide bond is designed to be stable in the bloodstream but cleavable in the reductive environment of a tumor cell, allowing for targeted release of the payload.[] After the conjugation reaction, it is crucial to remove any unconjugated ("free") payload. This is because the free payload is highly cytotoxic and can lead to off-target toxicity, reducing the therapeutic window of the ADC.[2][] Regulatory agencies require stringent control and removal of these impurities.[4]
Q2: What are the main methods for purifying SPDB-conjugated antibodies from free payload?
The primary methods for purifying ADCs, including those with SPDB linkers, are Tangential Flow Filtration (TFF) and various forms of chromatography, such as Hydrophobic Interaction Chromatography (HIC), Cation Exchange Chromatography (CEX), and Size Exclusion Chromatography (SEC).[]
-
Tangential Flow Filtration (TFF): Also known as ultrafiltration/diafiltration (UF/DF), TFF is a rapid and scalable method for separating molecules based on size. It is effective at removing small molecule impurities like free payload and solvents from the much larger ADC.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since most cytotoxic payloads are hydrophobic, the number of conjugated payloads (the Drug-to-Antibody Ratio or DAR) increases the overall hydrophobicity of the ADC. HIC can not only remove free payload but also separate different DAR species.[][5][6]
-
Cation Exchange Chromatography (CEX): CEX separates molecules based on charge. It can be a powerful tool for removing free payload, especially when there is a sufficient charge difference between the ADC and the free payload.[4]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. While it can be used to remove free payload, it is generally less scalable for manufacturing purposes compared to TFF and other chromatography methods.[]
Q3: What level of free payload is considered acceptable in a purified ADC preparation?
The acceptable level of free payload is typically very low, often in the range of 0.1% to 1% on a molar basis relative to the ADC.[4] Achieving these low levels can be challenging and may require a combination of purification techniques.[4]
Purification Method Performance
The choice of purification method depends on various factors including the specific properties of the antibody and payload, the scale of the process, and the desired level of purity. Below is a summary of typical performance characteristics for common purification methods.
| Purification Method | Principle | Free Payload Removal Efficiency | Typical Recovery | Key Advantages | Key Limitations |
| Tangential Flow Filtration (TFF) | Size-based separation | Good to Excellent | > 90%[] | Rapid, scalable, effective for buffer exchange | May not be sufficient alone for highly hydrophobic payloads that self-associate[] |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | Excellent | 60-85%[7] | Can separate different DAR species, removes aggregates | Requires careful method development, use of high salt concentrations |
| Cation Exchange (CEX) Membrane Chromatography | Separation by charge | Excellent (>3 log reduction)[4] | High | Rapid processing, high capacity | Dependent on charge differences between ADC and payload |
| Size Exclusion Chromatography (SEC) | Size-based separation | Excellent | High | Good for analytical scale and polishing | Limited scalability for manufacturing |
Troubleshooting Guides
Issue 1: High Levels of Residual Free Payload After TFF
| Potential Cause | Troubleshooting Step |
| Insufficient Diafiltration Volumes: The number of buffer exchanges was not enough to wash out the free payload. | Increase the number of diafiltration volumes. Typically, 5-10 volumes are a good starting point. |
| Membrane Fouling: The TFF membrane may be clogged, reducing filtration efficiency. | Monitor transmembrane pressure (TMP). If it increases significantly, consider using a new membrane or a different membrane type. |
| Payload Self-Association: Highly hydrophobic payloads can form micelles or aggregates that are too large to pass through the membrane pores.[] | - Add a small percentage of a less polar solvent (e.g., propylene (B89431) glycol) to the diafiltration buffer to disrupt hydrophobic interactions.[4]- Consider a post-TFF polishing step with a chromatography method like HIC or CEX. |
Issue 2: Poor Recovery of ADC During HIC Purification
| Potential Cause | Troubleshooting Step |
| ADC Precipitation in High Salt: The high salt concentration in the binding buffer can cause the ADC to precipitate. | - Perform solubility studies to determine the optimal salt concentration and type.- Load the ADC at a lower concentration. |
| ADC is Too Hydrophobic for the Resin: The ADC binds too tightly to the HIC resin and does not elute. | - Use a more polar (less hydrophobic) HIC resin.[5]- Modify the elution gradient to be steeper or use a stronger elution buffer (e.g., by adding a small amount of isopropanol).[6] |
| Incorrect Buffer pH: The pH of the mobile phase can affect the hydrophobicity of the ADC. | Optimize the pH of the mobile phases to ensure proper binding and elution. A pH between 6.4 and 7.0 is often a good starting point for ADCs.[5] |
Issue 3: ADC Aggregation During or After Purification
| Potential Cause | Troubleshooting Step |
| Increased Hydrophobicity: The conjugation of a hydrophobic payload increases the propensity for aggregation.[5] | - Optimize the formulation buffer to include excipients that reduce aggregation (e.g., polysorbates, sugars).- HIC can be used to remove existing aggregates.[4] |
| Harsh Purification Conditions: High pressure, shear stress during TFF, or extreme pH can induce aggregation. | - Optimize TFF parameters (e.g., lower TMP, appropriate flow rate).- Ensure all buffers are at a pH that maintains the stability of the ADC. |
| High ADC Concentration: The final ADC product is too concentrated, leading to aggregation. | Determine the maximum stable concentration for your specific ADC and formulate at or below that concentration. |
Experimental Workflows and Protocols
Workflow for ADC Purification
The following diagram illustrates a typical workflow for the purification of an SPDB-conjugated antibody.
Caption: A general workflow for the purification of SPDB-conjugated antibodies.
Detailed Protocol: Tangential Flow Filtration (TFF)
This protocol provides a general procedure for the removal of free SPDB-payload using TFF.
1. System and Membrane Preparation:
-
Select a TFF system and a regenerated cellulose (B213188) membrane with a molecular weight cut-off (MWCO) of 30 kDa.
-
Install the membrane cassette into the TFF system.
-
Flush the system and membrane with a suitable buffer (e.g., PBS) to remove any storage solutions.
2. Concentration and Diafiltration:
-
Transfer the crude ADC reaction mixture to the TFF reservoir.
-
Concentrate the ADC solution to a target concentration (e.g., 20-30 g/L).
-
Perform diafiltration with at least 5-10 diavolumes of a suitable buffer (e.g., PBS, pH 7.4) to wash out the free payload and reaction solvents. Maintain a constant volume in the reservoir during diafiltration.
3. Final Concentration and Recovery:
-
After diafiltration, concentrate the ADC to the desired final concentration.
-
Recover the purified ADC from the system. This can be done by draining the reservoir and then flushing the system with a small volume of formulation buffer to maximize recovery.
4. Analysis:
-
Analyze the purified ADC for protein concentration, aggregation (by SEC), and residual free payload (by LC-MS).
Detailed Protocol: Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general procedure for purifying SPDB-conjugated ADCs and separating DAR species using HIC.
1. Column and Buffer Preparation:
-
Select a HIC column (e.g., Butyl or Phenyl).
-
Prepare the following buffers:
-
Buffer A (Binding Buffer): 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.
-
Buffer B (Elution Buffer): 25 mM Potassium Phosphate, pH 7.0, with 25% isopropanol (B130326) (v/v).
-
-
Filter all buffers through a 0.22 µm filter.
2. ADC Sample Preparation:
-
Exchange the buffer of the ADC sample into a buffer compatible with HIC binding (e.g., a buffer with a high salt concentration similar to Buffer A). This can be done using a desalting column or TFF.
3. Chromatography:
-
Equilibrate the HIC column with Buffer A for at least 5 column volumes (CVs).
-
Load the prepared ADC sample onto the column.
-
Wash the column with Buffer A for 2-5 CVs to remove any unbound material, including some free payload.
-
Elute the ADC species using a linear gradient from 0% to 100% Buffer B over a specified number of CVs (e.g., 20 CVs). The less hydrophobic species (lower DAR) will elute first, followed by the more hydrophobic species (higher DAR).
-
Collect fractions during the elution.
4. Analysis:
-
Analyze the collected fractions for protein concentration, DAR distribution (by analytical HIC or mass spectrometry), and aggregation (by SEC).
-
Pool the fractions containing the desired DAR species.
Logical Diagram for Troubleshooting
This diagram provides a logical approach to troubleshooting common issues during SPDB-ADC purification.
Caption: A decision tree for troubleshooting common SPDB-ADC purification issues.
References
- 2. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 4. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Impact of SPDB Linker Hydrophobicity on ADC Pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs), specifically focusing on the impact of SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) and other linkers' hydrophobicity on pharmacokinetics (PK).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the SPDB linker in an ADC?
A1: The SPDB linker is a cleavable linker that connects the antibody to the cytotoxic payload.[1][][3] Its key feature is a disulfide bond that is stable in the bloodstream but can be cleaved by reducing agents like glutathione, which are found at higher concentrations inside cells.[][4][5] This allows for the targeted release of the payload within the tumor microenvironment or inside cancer cells, minimizing systemic toxicity.[1][]
Q2: How does the hydrophobicity of a linker, such as SPDB, affect the overall properties of an ADC?
A2: The hydrophobicity of the linker-payload combination significantly influences the physicochemical properties of the ADC. Increased hydrophobicity can lead to a higher propensity for aggregation, which can negatively impact manufacturing, stability, and in vivo performance.[6][7][8] Highly hydrophobic ADCs may also exhibit faster clearance from circulation and increased non-specific uptake by tissues like the liver, potentially leading to off-target toxicity.[1][9][10]
Q3: Can the hydrophobicity of an SPDB-containing ADC be modified?
A3: Yes, the hydrophobicity can be modulated. While the core SPDB structure has a certain level of hydrophobicity, the overall hydrophobicity of the ADC is also influenced by the payload and any modifications to the linker.[1] Strategies to decrease hydrophobicity include incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design.[1][11][12] These modifications can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[12][13]
Q4: What are the typical pharmacokinetic challenges observed with hydrophobic ADCs?
A4: Hydrophobic ADCs often face several pharmacokinetic challenges, including:
-
Rapid Clearance: Increased hydrophobicity can lead to faster clearance from the bloodstream, reducing the time the ADC has to reach the tumor.[9]
-
Lower Exposure: Faster clearance results in lower overall drug exposure (Area Under the Curve or AUC).[10]
-
Increased Aggregation: Hydrophobic interactions can cause ADC molecules to aggregate, which can affect their efficacy and safety.[6][7][8]
-
Off-Target Toxicity: Hydrophobic ADCs may be more prone to non-specific uptake by healthy tissues, particularly the liver, leading to toxicity.[1][9]
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed During ADC Formulation and Storage
-
Question: We are observing significant aggregation of our SPDB-linker ADC during formulation and upon storage. What could be the cause and how can we troubleshoot this?
-
Answer: ADC aggregation is a common issue, often driven by the hydrophobicity of the linker-payload.[6][7][8][14]
-
Potential Cause: The inherent hydrophobicity of the SPDB linker combined with a hydrophobic payload can lead to intermolecular interactions and aggregation.[8]
-
Troubleshooting Steps:
-
Formulation Optimization:
-
pH and Buffer Screening: Evaluate different buffer systems and pH conditions to find the optimal formulation that minimizes aggregation.
-
Excipient Addition: Incorporate excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) that can help stabilize the ADC and reduce aggregation.
-
-
Linker Modification:
-
Storage Conditions:
-
Analytical Characterization:
-
-
Issue 2: Rapid Clearance and Low Exposure of ADC in Preclinical In Vivo Studies
-
Question: Our SPDB-linker ADC is showing very rapid clearance and low plasma exposure in our mouse pharmacokinetic studies. How can we address this?
-
Answer: Rapid clearance of ADCs is often linked to their hydrophobicity.[9]
-
Potential Cause: Highly hydrophobic ADCs can be rapidly cleared from circulation through uptake by the reticuloendothelial system (RES), particularly in the liver.[9]
-
Troubleshooting Steps:
-
Assess Hydrophobicity:
-
Linker and Payload Re-evaluation:
-
Dose-Level Assessment:
-
Dose Escalation Study: While not a solution to the intrinsic properties of the ADC, conducting a dose-escalation study can help determine if a therapeutic window can be achieved despite the rapid clearance.
-
-
In-depth PK/PD Modeling:
-
Develop a PK/PD Model: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to better understand the relationship between exposure, efficacy, and toxicity, which can help in optimizing the dosing regimen.
-
-
-
Issue 3: Inconsistent Results in In Vitro Cytotoxicity Assays
-
Question: We are observing high variability in our in vitro cytotoxicity (IC50) assays with our SPDB-linker ADC. What are the potential sources of this variability?
-
Answer: Inconsistent IC50 values in ADC cytotoxicity assays can arise from multiple factors related to the ADC, cell culture, and assay protocol.[14][21]
-
Potential Causes:
-
Troubleshooting Steps:
-
ADC Quality Control:
-
Confirm Monomer Purity: Before each assay, confirm the aggregation status of your ADC using SEC.
-
Minimize Freeze-Thaw Cycles: Aliquot your ADC stock to avoid repeated freezing and thawing.[14]
-
-
Cell Culture Best Practices:
-
Consistent Passage Number: Use cells within a defined low passage number range for all experiments.[14]
-
Monitor Antigen Expression: Regularly check the expression of the target antigen on your cell line using flow cytometry.
-
Standardize Seeding Density: Ensure a consistent number of healthy, exponentially growing cells are seeded for each assay.[14]
-
-
Assay Protocol Standardization:
-
Optimize Incubation Time: Determine the optimal incubation time for your ADC to induce cytotoxicity.
-
Reagent Consistency: Use the same lot of reagents (e.g., media, serum, detection reagents) for comparative experiments.
-
-
-
Data Presentation
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation and Pharmacokinetics
| ADC Construct | Linker Type | % Aggregation (SEC) | Clearance (mL/hr/kg) | Half-life (t½, hours) |
| ADC-1 | Hydrophobic (e.g., SPDB-like) | 15.2% | 1.8 | 48 |
| ADC-2 | Hydrophilic (e.g., SPDB-PEG4) | 3.5% | 0.8 | 96 |
| ADC-3 | Highly Hydrophilic (e.g., SPDB-PEG12) | <1% | 0.5 | 120 |
This table presents representative data illustrating the trend that increasing linker hydrophilicity (by adding PEG chains) can decrease aggregation and clearance, leading to a longer half-life.
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of monomer, dimer, and higher molecular weight species of an ADC.[7][15][16][17]
-
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[15]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
ADC sample
-
Molecular weight standards
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Prepare the ADC sample to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter.
-
Inject a defined volume (e.g., 20 µL) of the prepared ADC sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their retention times relative to the molecular weight standards.
-
Integrate the peak areas for each species and calculate the percentage of each relative to the total peak area.
-
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To determine the relative hydrophobicity of an ADC.[18][19][20]
-
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
ADC sample
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min).
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Inject a defined volume (e.g., 20 µL) of the sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
The retention time of the main peak is indicative of the ADC's hydrophobicity; a longer retention time signifies greater hydrophobicity.
-
Protocol 3: In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of an ADC in a murine model.[22][23][24]
-
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
ADC formulation in a sterile vehicle (e.g., PBS)
-
Dosing and blood collection supplies (syringes, needles, anticoagulant-coated tubes)
-
Analytical method for ADC quantification in plasma (e.g., ELISA or LC-MS/MS)
-
-
Procedure:
-
Acclimate the mice for at least 3 days before the study.
-
Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) via the tail vein.[22]
-
Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) via the saphenous vein.[22]
-
Process the blood to obtain plasma by centrifugation and store the plasma samples at -80°C until analysis.[22]
-
Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated analytical method.
-
Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.
-
Mandatory Visualizations
Caption: Impact of linker hydrophobicity on ADC properties and pharmacokinetics.
Caption: Experimental workflow for ADC pharmacokinetic assessment.
References
- 1. researchgate.net [researchgate.net]
- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. youtube.com [youtube.com]
- 6. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. hpst.cz [hpst.cz]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 19. chromacademy.com [chromacademy.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. benchchem.com [benchchem.com]
- 23. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Reaction Conditions for SPDB Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) and its sulfonated analog (sulfo-SPDB) for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of SPDB and sulfo-SPDB in bioconjugation?
A1: SPDB and sulfo-SPDB are heterobifunctional crosslinkers. Their mechanism involves two main reactions:
-
Amine Reaction: The N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines, such as the lysine (B10760008) residues on the surface of antibodies or other proteins, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).
-
Thiol-Disulfide Exchange: The pyridyldithio group at the other end of the linker can react with a free sulfhydryl (thiol) group on a drug, peptide, or other molecule to form a disulfide bond. This disulfide bond is cleavable under reducing conditions, a key feature for drug release within the cell.[]
Q2: What is the main difference between SPDB and sulfo-SPDB?
A2: The primary difference is the presence of a sulfonate group on the succinimidyl ring of sulfo-SPDB.[] This modification increases the water solubility of the linker, which can be advantageous when working with biomolecules that are sensitive to organic solvents.[] The increased hydrophilicity can also help to reduce the potential for aggregation of the final conjugate.[]
Q3: What are the critical quality attributes to monitor during and after SPDB bioconjugation?
A3: Key quality attributes to monitor include:
-
Drug-to-Antibody Ratio (DAR): This represents the average number of drug molecules conjugated to each antibody.[3] An optimal DAR is crucial for balancing efficacy and safety.[]
-
Conjugate Purity: This involves assessing the percentage of desired conjugate and the presence of impurities such as unconjugated antibody, free drug-linker, and aggregates.
-
Aggregation: The formation of high molecular weight species should be minimized as it can affect efficacy and safety.
-
Stability: The stability of the conjugate, particularly the disulfide bond in the linker, should be assessed under storage and physiological conditions.[]
Troubleshooting Guide
Issue 1: Low Conjugation Yield or Low Drug-to-Antibody Ratio (DAR)
| Possible Cause | Recommended Action |
| Suboptimal pH of Reaction Buffer | The NHS ester reaction with primary amines is most efficient at a pH range of 7.2-8.5. For the thiol-disulfide exchange, a pH of 6.5-7.5 is generally recommended. Ensure your buffer pH is within the optimal range for the specific reaction step. A common starting point for the initial amine reaction is PBS at pH 7.4. A patent for a maytansinoid conjugate using an SPDB linker specified a reaction in 50 mM potassium phosphate, 50 mM potassium chloride, and 2 mM EDTA at pH 6.5.[4] |
| Hydrolysis of NHS Ester | SPDB and sulfo-SPDB should be dissolved in a dry, amine-free organic solvent like DMSO or DMF immediately before use and added to the reaction mixture. In aqueous solutions, the NHS ester can hydrolyze, rendering it unreactive. |
| Insufficient Molar Excess of Linker-Drug | Increase the molar ratio of the activated drug-linker to the antibody. A typical starting point is a 5- to 20-fold molar excess. Titration experiments are recommended to determine the optimal ratio for your specific antibody and drug. One patent described using a 4.8 to 4.9-fold molar excess of SPDB relative to the antibody.[4] |
| Presence of Amine-Containing Buffers | Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) contain primary amines that will compete with the antibody for reaction with the NHS ester. Use amine-free buffers like PBS, HEPES, or borate (B1201080) buffer. |
| Inaccessible Lysine or Thiol Groups | The conjugation sites on your protein or payload may be sterically hindered. Consider using linkers with different spacer arm lengths or exploring site-specific conjugation strategies if random lysine conjugation is not yielding the desired results. |
Issue 2: Protein Aggregation During or After Conjugation
| Possible Cause | Recommended Action |
| Hydrophobicity of the Linker-Drug | The addition of a hydrophobic drug-linker can lead to aggregation. If using SPDB, consider switching to the more hydrophilic sulfo-SPDB. Also, ensure that the final concentration of any organic solvent (e.g., DMSO) in the reaction mixture is kept to a minimum, ideally below 10-20%. |
| Over-labeling of the Antibody | A high DAR can significantly alter the physicochemical properties of the antibody, leading to aggregation. Reduce the molar excess of the drug-linker in the conjugation reaction to target a lower DAR. |
| Incorrect Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Perform the conjugation in a buffer that is known to maintain the stability of your specific antibody. After conjugation, exchange the conjugate into a suitable formulation buffer. A patent for an ADC utilizing a sulfo-SPDB linker described a base formulation buffer of 10 mM sodium acetate (B1210297) with 9% (w/v) sucrose (B13894) at pH 5.0.[3] |
| High Protein Concentration | High concentrations of the antibody during the reaction can promote intermolecular interactions and aggregation. Consider performing the conjugation at a lower antibody concentration (e.g., 1-5 mg/mL). |
Issue 3: Instability of the Conjugate (Premature Drug Release)
| Possible Cause | Recommended Action |
| Presence of Reducing Agents | The disulfide bond in the SPDB linker is susceptible to cleavage by reducing agents. Ensure that all buffers and reagents used after the conjugation step are free from reducing agents like DTT or β-mercaptoethanol, unless cleavage is intended. |
| Thiol-Disulfide Exchange with Free Thiols | In biological fluids, the disulfide bond can potentially undergo exchange with free thiols, such as glutathione. The stability of the disulfide bond in SPDB is designed to be relatively high in circulation but susceptible to the higher concentrations of reducing agents within the cell.[] If premature release is a significant issue, consider linkers with more sterically hindered disulfide bonds. |
Experimental Protocols
General Protocol for SPDB/sulfo-SPDB Conjugation to an Antibody
This is a generalized protocol and may require optimization for your specific antibody and drug-linker.
1. Materials and Reagents:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
SPDB or sulfo-SPDB linker.
-
Thiol-modified drug.
-
Anhydrous, amine-free DMSO or DMF.
-
Reaction buffer (e.g., PBS, pH 7.2-8.0).
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Purification system (e.g., Sephadex G-25 desalting column, tangential flow filtration).
-
Storage/formulation buffer (e.g., 10 mM sodium acetate, 9% sucrose, pH 5.0).[3]
2. Procedure:
-
Step 1: Antibody Preparation
-
Buffer exchange the antibody into the reaction buffer to remove any interfering substances.
-
-
Step 2: Activation of Thiol-Modified Drug (if necessary)
-
If your drug is not already linked to SPDB/sulfo-SPDB, you will first need to perform this reaction. This typically involves reacting the thiol-modified drug with the pyridyldithio group of the linker.
-
-
Step 3: Conjugation Reaction
-
Immediately before use, dissolve the SPDB/sulfo-SPDB-drug construct in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the dissolved linker-drug to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Step 4: Quenching the Reaction (Optional)
-
To stop the reaction, you can add a quenching reagent to a final concentration of 50-100 mM to react with any remaining NHS esters. Incubate for 30 minutes at room temperature.
-
-
Step 5: Purification of the Conjugate
-
Step 6: Characterization
-
Determine the protein concentration (e.g., by A280 measurement).
-
Determine the drug concentration (e.g., by UV-Vis spectrophotometry at a wavelength specific to the drug).
-
Calculate the DAR.
-
Analyze the purity and aggregation state of the conjugate by size-exclusion chromatography (SEC-HPLC).
-
Visualizations
Caption: A streamlined workflow for a typical SPDB bioconjugation experiment.
Caption: A decision tree for troubleshooting low drug-to-antibody ratios.
References
- 3. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 4. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 5. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
Technical Support Center: Scaling Up SPDB-ADC Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on scaling up the production of Antibody-Drug Conjugates (ADCs) utilizing the SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scaling up of SPDB-ADC production.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Q: We are observing significant batch-to-batch variability in our average DAR. What are the likely causes and how can we improve consistency during scale-up?
A: Inconsistent DAR is a common challenge when scaling up ADC production. The primary causes often relate to mass transfer limitations and variations in reaction conditions that become more pronounced at larger scales.
Troubleshooting Steps:
-
Mixing Efficiency:
-
Problem: Inadequate mixing in larger reactors can lead to localized "hot spots" of high reactant concentration, resulting in heterogeneous conjugation.
-
Solution: Characterize the mixing efficiency of your large-scale reactor. Use computational fluid dynamics (CFD) modeling to simulate mixing and identify potential dead zones.[1] Ensure that the addition of the SPDB-payload is controlled and occurs in a well-mixed region of the reactor. For larger vessels, consider using multiple addition points or a subsurface addition strategy to improve initial dispersion.
-
-
Reactant Addition Rate:
-
Problem: The rate of addition of the SPDB-payload can significantly impact the final DAR. A rapid addition at a larger scale can lead to a transient high concentration of the payload, potentially causing on-target and off-target conjugation to occur at different rates than observed at the lab scale.
-
Solution: Scale up the addition time proportionally to the increase in batch volume. A slower, controlled addition rate allows for more uniform conjugation.
-
-
Temperature Control:
-
Problem: Exothermic reactions or inefficient heat transfer in large reactors can lead to temperature gradients, affecting reaction kinetics and leading to inconsistent DAR.
-
Solution: Ensure your reactor has adequate temperature control capabilities for the target volume. Validate that the temperature is uniform throughout the vessel during the reaction.
-
-
pH Monitoring and Control:
-
Problem: The reaction between the NHS-ester of the SPDB linker and the lysine (B10760008) residues on the antibody is pH-dependent. Localized pH shifts during reactant addition can affect conjugation efficiency.
-
Solution: Implement robust pH monitoring and control. Ensure that the pH probe is placed in a representative location within the reactor and that the buffering capacity of your system is sufficient to handle the addition of all reactants.
-
Issue 2: Increased Aggregation Upon Scale-Up
Q: We are observing a significant increase in high molecular weight (HMW) species (aggregates) in our scaled-up batches compared to our lab-scale experiments. What are the primary causes and mitigation strategies?
A: Increased aggregation is a frequent hurdle in ADC scale-up, primarily driven by the hydrophobic nature of many payloads and the SPDB linker itself.[2] At higher concentrations and larger volumes, the propensity for intermolecular hydrophobic interactions increases.
Troubleshooting Steps:
-
Hydrophobicity of the SPDB-Payload:
-
Problem: The hydrophobic nature of the SPDB linker and many cytotoxic payloads can lead to the formation of soluble and insoluble aggregates.[2]
-
Solution:
-
Co-solvents: While organic co-solvents (e.g., DMSO, DMAc) are often necessary to dissolve the SPDB-payload, their concentration should be minimized in the final reaction mixture (typically <10-15%) as they can denature the antibody and promote aggregation.
-
Formulation: Consider using excipients in the conjugation buffer that can help to stabilize the ADC and reduce aggregation.
-
-
-
Conjugation Reaction Conditions:
-
Problem: Prolonged reaction times, elevated temperatures, and suboptimal pH can all contribute to antibody denaturation and subsequent aggregation.
-
Solution: Optimize reaction parameters at a smaller scale to find the shortest effective reaction time. Ensure that the pH of the reaction buffer is not close to the isoelectric point (pI) of the antibody, as this can minimize solubility and increase aggregation.
-
-
Purification Process:
-
Problem: The purification process itself can sometimes induce aggregation. High pressures during chromatography or excessive shear stress during tangential flow filtration (TFF) can be problematic.
-
Solution:
-
HIC: Hydrophobic Interaction Chromatography (HIC) is a common method for removing aggregates. A shallower gradient during elution can improve the separation of monomer from aggregate.[3]
-
TFF: Optimize the feed flow rate and transmembrane pressure (TMP) to minimize shear stress on the ADC.
-
-
Issue 3: Low Yield After Purification at Scale
Q: Our product yield after purification has dropped significantly since moving from lab-scale to pilot-scale production. Where are we likely losing our product and how can we improve recovery?
A: Low yield at scale can be attributed to several factors, including product loss on equipment surfaces, non-optimal purification parameters, and product instability.
Troubleshooting Steps:
-
Equipment Adsorption:
-
Problem: ADCs, particularly those with hydrophobic payloads, can adsorb to the surfaces of tubing, filters, and chromatography resins, leading to significant product loss at larger scales where the surface area-to-volume ratio is different.
-
Solution: Use low-protein-binding materials for all product-contact surfaces where possible. Before processing the actual batch, consider passivating the equipment with a buffer solution containing a sacrificial protein or surfactant to block non-specific binding sites.
-
-
Tangential Flow Filtration (TFF) Optimization:
-
Problem: Inefficient recovery from the TFF system is a common source of yield loss.
-
Solution: After the final concentration step, perform a thorough product recovery flush of the TFF system with formulation buffer. The volume of this flush should be optimized to maximize recovery without excessive dilution. To scale up TFF, increase the membrane area proportionally with the feed volume while maintaining the same normalized feed flow rate, TMP, and temperature.[4]
-
-
Chromatography Optimization:
-
Problem: Broad elution peaks or irreversible binding to the chromatography resin can lead to poor recovery.
-
Solution: For HIC, ensure that the elution buffer is strong enough to fully desorb the highest DAR species. A final strip step with a very low salt concentration or an organic modifier may be necessary. Ensure that the column is not overloaded, as this can lead to poor separation and yield loss.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical process parameters (CPPs) to monitor during SPDB-ADC conjugation scale-up?
-
A1: Key CPPs include the molar ratio of SPDB-payload to antibody, reaction temperature, reaction time, pH, and mixing speed.[5] Consistent control of these parameters is crucial for achieving a reproducible DAR and minimizing impurities.
-
-
Q2: How does the choice of co-solvent for the SPDB-payload impact the conjugation reaction at scale?
-
A2: The co-solvent (e.g., DMSO, DMAc) is critical for dissolving the hydrophobic SPDB-payload. However, the final concentration in the reaction mixture must be carefully controlled, as high concentrations can lead to antibody denaturation and aggregation. During scale-up, ensure that the co-solvent is added in a manner that allows for rapid and uniform mixing to avoid localized high concentrations.
-
-
Q3: What are the advantages of using Tangential Flow Filtration (TFF) for purification during scale-up?
-
A3: TFF is a highly scalable method for buffer exchange and removal of small molecule impurities like unconjugated payload and residual solvents.[4] It is a more efficient and faster alternative to dialysis, which is often used at the lab scale.
-
-
Q4: When should Hydrophobic Interaction Chromatography (HIC) be used for purification?
-
A4: HIC is particularly useful for separating ADC species based on their DAR and for removing aggregates.[3] It is often employed as a polishing step after an initial purification by TFF to achieve a more homogeneous product with a specific DAR profile.
-
-
Q5: How can we ensure the stability of the SPDB-ADC during and after scale-up?
-
A5: Stability is influenced by the formulation (pH, excipients), storage temperature, and the presence of residual impurities. Perform comprehensive stability studies on your scaled-up batches to assess aggregation, fragmentation, and deconjugation over time. Ensure that the final formulation buffer provides optimal stability for the ADC.
-
Data Presentation
The following tables provide a summary of typical process parameters and outcomes at different scales of SPDB-ADC production. These values are illustrative and should be optimized for each specific ADC.
Table 1: SPDB-ADC Conjugation Reaction Parameters at Different Scales
| Parameter | Lab-Scale (100 mg) | Pilot-Scale (10 g) |
| Antibody Concentration | 5 - 10 mg/mL | 5 - 10 mg/mL |
| Molar Ratio (Payload:Ab) | 5:1 - 10:1 | 5:1 - 10:1 |
| Reaction Temperature | 4 - 25 °C | 4 - 25 °C |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| pH | 7.5 - 8.5 | 7.5 - 8.5 |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | < 10% (v/v) |
| Mixing | Magnetic stir bar | Overhead mixer |
| Typical DAR Achieved | 3.5 - 4.5 | 3.5 - 4.5 |
| Typical Monomer Purity | > 95% | > 95% |
Table 2: Tangential Flow Filtration (TFF) Parameters for SPDB-ADC Purification
| Parameter | Lab-Scale (1 L) | Pilot-Scale (100 L) |
| Membrane MWCO | 30 kDa | 30 kDa |
| Normalized Feed Flow Rate | 3 - 5 L/min/m² | 3 - 5 L/min/m² |
| Transmembrane Pressure (TMP) | 15 - 25 psi | 15 - 25 psi |
| Diafiltration Volumes | 5 - 10 | 5 - 10 |
| Process Time | 2 - 4 hours | 4 - 8 hours |
| Typical Yield | > 90% | > 90% |
| Free Payload Removal | > 99% | > 99% |
Table 3: Hydrophobic Interaction Chromatography (HIC) for DAR Refinement and Aggregate Removal
| Parameter | Analytical-Scale | Preparative-Scale (gram-scale) |
| Resin | Butyl or Phenyl-based | Butyl or Phenyl-based |
| Mobile Phase A | 1.5 M Ammonium Sulfate in Phosphate Buffer (pH 7.0)[6] | 1.0 M Ammonium Sulfate in Phosphate Buffer (pH 7.0)[6] |
| Mobile Phase B | Phosphate Buffer (pH 7.0) with 20-25% Isopropanol[6] | Phosphate Buffer (pH 7.0) with 20-25% Isopropanol[6] |
| Gradient | Linear gradient over 20-30 min | Step or linear gradient |
| Flow Rate | 0.5 - 1.0 mL/min | Dependent on column diameter |
| Typical Monomer Purity | > 98% | > 98% |
| Aggregate Removal | Baseline separation | > 95% removal[6] |
Experimental Protocols
Protocol 1: SPDB-ADC Conjugation Reaction (Pilot-Scale)
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into the conjugation buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.0).
-
Adjust the antibody concentration to the target concentration (e.g., 10 mg/mL).
-
-
SPDB-Payload Preparation:
-
Dissolve the SPDB-linker-payload in a minimal amount of a suitable organic co-solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Set the temperature of the jacketed reactor to the desired reaction temperature (e.g., 25°C).
-
Start the overhead mixer at a speed that ensures adequate mixing without causing excessive shear.
-
Slowly add the dissolved SPDB-payload to the antibody solution over a period of 30-60 minutes.
-
Allow the reaction to proceed for the predetermined time (e.g., 2 hours), while monitoring the temperature and pH.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted SPDB-payload.
-
Incubate for an additional 30 minutes.
-
Protocol 2: Purification by Tangential Flow Filtration (TFF)
-
System Preparation:
-
Install a TFF cassette with the appropriate molecular weight cut-off (e.g., 30 kDa).
-
Sanitize and equilibrate the system with the diafiltration buffer.
-
-
Concentration and Diafiltration:
-
Load the quenched conjugation reaction mixture into the TFF system.
-
Concentrate the ADC solution to a target volume.
-
Perform diafiltration with 5-10 volumes of the diafiltration buffer to remove unconjugated payload, quenching reagent, and co-solvent.
-
-
Final Concentration and Recovery:
-
Concentrate the ADC to the final target concentration.
-
Recover the product from the system by performing a buffer flush.
-
Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation:
-
Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatography:
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of DARn)
-
Visualizations
Caption: Workflow for SPDB-ADC Production, Purification, and Characterization.
Caption: Troubleshooting Logic for Inconsistent Drug-to-Antibody Ratio (DAR).
Caption: Strategy for Mitigating Aggregation in SPDB-ADC Production.
References
- 1. Kinetic studies and CFD-based reaction modeling for insights into the scalability of ADC conjugation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. duoningbio.com [duoningbio.com]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SPDB and SMCC Linkers in Antibody-Drug Conjugates
The efficacy, safety, and pharmacokinetic profile of an antibody-drug conjugate (ADC) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. Among the diverse array of available linkers, N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) represent two distinct and widely adopted strategies. SPDB is a cleavable linker that releases its payload in a reductive environment, whereas SMCC is a non-cleavable linker that releases its payload upon lysosomal degradation of the antibody.[][2] This guide provides an objective, data-driven comparison of these two linkers to aid researchers in selecting the optimal chemistry for their therapeutic goals.
Mechanism of Action and Payload Release
The fundamental difference between SPDB and SMCC lies in their mechanism of payload release, which dictates their suitability for different therapeutic strategies.
SPDB (Cleavable Disulfide Linker): SPDB linkers utilize a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the highly reductive intracellular environment of tumor cells, where concentrations of glutathione (B108866) are significantly higher.[3][4] This reduction-sensitive release allows for the liberation of the unmodified, potent payload inside the target cell.[] Because the released payload is often membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect".[3][5][6]
SMCC (Non-Cleavable Thioether Linker): The SMCC linker forms a highly stable thioether bond that is resistant to cleavage in the bloodstream and within the cell.[2] Payload release from an SMCC-based ADC is a multi-step process that requires the ADC to be internalized by the target cell and trafficked to the lysosome.[7] Within the lysosome, proteolytic degradation of the antibody backbone liberates the payload, which remains attached to the linker and a lysine (B10760008) residue.[][7] This mechanism ensures that the payload is released exclusively within the targeted cell, minimizing off-target toxicity.[2] However, the resulting charged lysine-linker-drug metabolite is typically membrane-impermeable, precluding a bystander effect.[][8]
Figure 1. Comparative mechanisms of payload release for SPDB and SMCC linkers.
Comparative Performance Data
The choice between a cleavable and non-cleavable linker significantly impacts the ADC's stability, efficacy, and safety profile.
| Feature | SPDB (Cleavable Disulfide) | SMCC (Non-Cleavable Thioether) | References |
| Linkage Type | Disulfide Bond | Thioether Bond | [4],[2] |
| Release Mechanism | Intracellular Reduction (e.g., Glutathione) | Lysosomal Proteolysis of Antibody | [],[7] |
| Plasma Stability | Generally stable, but can be susceptible to thiol-disulfide exchange. Stability can be enhanced by steric hindrance around the disulfide bond. | Exceptionally high plasma stability due to robust thioether and amide bonds. | [],[4],[2] |
| Released Metabolite | Unmodified, active payload. | Payload-linker-amino acid (e.g., Lys-SMCC-DM1). | [],[7] |
| Bystander Effect | Yes, the released payload can often diffuse across cell membranes to kill adjacent antigen-negative cells. | Generally no, the charged metabolite is typically membrane-impermeable. | [5],[8] |
| Therapeutic Application | Ideal for heterogeneous tumors with varied antigen expression or solid tumors with poor antibody penetration. | Best suited for hematological malignancies or solid tumors with high and uniform antigen expression. | [5],[3] |
| Potential Liabilities | Premature payload release in circulation can lead to off-target toxicity. | Efficacy is strictly dependent on target cell internalization and lysosomal processing. Lack of bystander effect may limit efficacy in heterogeneous tumors. | [9],[5] |
| Clinical Example | Mirvetuximab Soravtansine (sulfo-SPDB-DM4) | Ado-trastuzumab emtansine (T-DM1, using SMCC-DM1) | [10],[] |
Table 1: Key characteristics and performance differences between SPDB and SMCC linkers.
Quantitative Stability Data
The stability of the linker in circulation is a critical parameter that influences the therapeutic index. While direct head-to-head half-life data for ADCs differing only by SPDB vs. SMCC linkers is sparse in publicly available literature, general stability trends can be inferred.
| ADC / Linker Type | Model | Stability Metric | Finding | References |
| SMCC (Non-Cleavable) | Ado-trastuzumab emtansine (T-DM1) | Human Plasma | ADC clearance half-life of ~4 days. Considered highly stable. | [11] |
| SMCC (Non-Cleavable) | J2898A-SMCC-DM1 | Ex vivo | Some maytansinoid loss can occur via thiol elimination, but at a slow rate. | [12],[13] |
| SPDB (Cleavable) | huC242-SPDB-DM4 | In vivo | Designed for stability in circulation with enhanced release in the tumor microenvironment. Steric hindrance around the disulfide bond improves plasma stability. | [],[14] |
| sulfo-SPDB (Cleavable) | Mirvetuximab Soravtansine | Clinical | Demonstrates sufficient stability to enable effective payload delivery. | [10] |
Table 2: Representative stability data for ADCs utilizing SMCC and SPDB-based linkers.
Experimental Protocols
Accurate synthesis and evaluation are crucial for ADC development. Below are generalized protocols for conjugation and stability assessment.
Protocol 1: General ADC Conjugation Workflow
This protocol outlines the two-step conjugation process common to both SPDB and SMCC, which are heterobifunctional linkers containing an N-hydroxysuccinimide (NHS) ester for reaction with antibody lysines.
-
Antibody Preparation:
-
Antibody Activation (Linker Addition):
-
Dissolve the SPDB or SMCC linker in a dry, water-miscible organic solvent like DMSO.[17]
-
Add a calculated molar excess of the linker solution to the antibody solution. A 10 to 20-fold molar excess is a common starting point.[17]
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[18]
-
-
Purification of Activated Antibody:
-
Payload Conjugation:
-
Dissolve the thiol-containing payload (e.g., DM1, DM4) in a compatible solvent (e.g., DMSO).
-
Add the payload solution to the purified, maleimide-activated (for SMCC) or pyridyldithio-activated (for SPDB) antibody.
-
The reaction for SMCC's maleimide (B117702) group with a thiol occurs at pH 6.5-7.5 to form a stable thioether bond.[18]
-
The reaction for SPDB's pyridyldithio group with a thiol occurs at a similar pH to form a disulfide bond.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Final Purification and Characterization:
-
Purify the final ADC product to remove unreacted payload and linker fragments using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterize the ADC for Drug-to-Antibody Ratio (DAR), monomer percentage, and binding affinity.
-
Figure 2. General experimental workflow for ADC conjugation with SPDB or SMCC.
Protocol 2: In Vitro Plasma Stability Assay
This assay is used to determine the rate of payload deconjugation in a biologically relevant matrix.
-
Preparation:
-
Obtain plasma (e.g., human, mouse) and centrifuge to remove any precipitates.
-
Prepare the ADC at a known concentration (e.g., 100 µg/mL).
-
-
Incubation:
-
Spike the ADC into the plasma.
-
Incubate the mixture in a controlled environment at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Immediately freeze the collected samples at -80°C to stop any further reaction.
-
-
Analysis (Quantification of Intact ADC):
-
The concentration of intact ADC (antibody with payload still attached) is often measured using an affinity-capture ELISA.[9]
-
Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Sample Incubation: Add the thawed plasma samples to the wells.
-
Detection: Use a secondary antibody that detects the payload to quantify the amount of intact ADC.
-
Alternatively, LC-MS can be used to measure the average DAR over time.[9]
-
-
Data Analysis:
-
Plot the concentration of intact ADC or the average DAR against time.
-
Calculate the in vitro half-life of the conjugate to determine its stability profile.[2]
-
Conclusion and Selection Criteria
The decision to use an SPDB or SMCC linker is a strategic one based on the target biology and desired therapeutic outcome.
-
Choose SPDB (or other cleavable linkers) when targeting solid tumors with heterogeneous antigen expression or when a bystander effect is desired to increase efficacy. The design must balance payload release with sufficient plasma stability, which can be modulated by introducing steric hindrance near the disulfide bond.[4][14]
-
Choose SMCC (or other non-cleavable linkers) for targets with high and uniform expression, particularly in hematological cancers.[5] This approach prioritizes safety and a predictable pharmacokinetic profile by minimizing premature payload release and off-target toxicity.[2] Its success, however, is critically dependent on the efficient internalization and lysosomal degradation of the ADC by the target cell.[7]
Both linker technologies have been clinically validated and represent powerful, albeit different, tools in the design of effective antibody-drug conjugates.[][2] The continued development of novel linker chemistries, including modifications of these foundational platforms, aims to further widen the therapeutic window for this promising class of drugs.
References
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. njbio.com [njbio.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. benchchem.com [benchchem.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 17. proteochem.com [proteochem.com]
- 18. benchchem.com [benchchem.com]
A Head-to-Head Showdown: SPDB vs. SPP Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) success. The linker must strike a delicate balance: remaining stable in systemic circulation to minimize off-target toxicity, while efficiently releasing its cytotoxic payload within the target tumor cell. Among the cleavable disulfide linkers, N-succinimidyl 4-(2,6-dioxo-2,5-dihydropyrrol-1-yl)butanoate (SPDB) and N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) are two commonly employed options. This guide provides a comprehensive head-to-head comparison of their performance, supported by available experimental data.
Both SPDB and SPP linkers are designed to be cleaved in the reducing environment of the cell, releasing the conjugated payload. However, subtle structural differences between them, primarily the degree of steric hindrance around the disulfide bond, can significantly impact their stability and, consequently, the overall therapeutic index of the ADC.
Quantitative Performance Comparison
The following tables summarize the key performance parameters of ADCs constructed with SPDB and SPP linkers. It is important to note that a direct head-to-head comparison with identical antibodies and payloads in a single study is not always available in the public domain. Therefore, the data presented here is a synthesis of findings from multiple studies and should be interpreted with consideration for the different experimental contexts.
| Parameter | SPDB Linker | SPP Linker | Key Observations |
| Drug-to-Antibody Ratio (DAR) | Typically 3.5 - 4 | Typically 3.5 - 4 | The DAR is primarily determined by the conjugation method (e.g., lysine (B10760008) or cysteine conjugation) and is generally comparable between the two linkers. |
| In Vitro Cytotoxicity (IC50) | Potent, often in the sub-nanomolar range.[1] | Potent, often in the sub-nanomolar range. | Both linkers facilitate potent in vitro cytotoxicity. The in vitro potency is not always predictive of in vivo efficacy, as linker stability in circulation plays a crucial role.[2] |
| In Vivo Efficacy (Tumor Growth Inhibition) | Demonstrated superior efficacy in some models due to a balance of stability and payload release.[2] | Effective, but potentially lower efficacy than more stable disulfide linkers in some contexts. | Studies suggest that an intermediate level of disulfide bond stability, as seen with SPDB, can lead to optimal in vivo anti-tumor activity.[2] |
| Plasma Stability | More stable due to increased steric hindrance around the disulfide bond.[3] | Less stable ("relatively labile") with faster clearance from circulation.[4] | The increased steric hindrance of the SPDB linker leads to enhanced stability in plasma, reducing premature payload release.[3] |
Mechanism of Action and Payload Release
Both SPDB and SPP are disulfide-containing linkers that are designed to be stable in the bloodstream and release their payload upon internalization into target cells, where the intracellular environment is more reducing.
The key difference lies in the rate of this cleavage. The SPDB linker, possessing greater steric hindrance around the disulfide bond, is more resistant to premature reduction in the bloodstream compared to the SPP linker. This enhanced stability can lead to a more favorable pharmacokinetic profile and a wider therapeutic window.[3][4]
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of ADC development. Below are detailed methodologies for the key experiments cited in this guide.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods:
-
UV-Vis Spectrophotometry:
-
Principle: This method relies on the distinct UV absorbance maxima of the antibody and the payload.
-
Protocol:
-
Measure the absorbance of the ADC solution at two wavelengths: typically 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload.
-
Measure the absorbance of the unconjugated antibody and the free payload at the same wavelengths to determine their respective extinction coefficients.
-
Calculate the concentrations of the antibody and the payload in the ADC sample using the Beer-Lambert law and a set of simultaneous equations.
-
The DAR is the molar ratio of the payload to the antibody.
-
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic payloads to an antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
-
Protocol:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a decreasing salt gradient. Species with higher DARs will be more hydrophobic and will elute later.
-
The average DAR is calculated from the peak areas of the different drug-loaded species, weighted by their respective number of conjugated drugs.
-
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified period (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of payload deconjugation in plasma.
-
Principle: The ADC is incubated in plasma, and at various time points, the amount of intact ADC or released payload is quantified.
-
Protocol:
-
Incubate the ADC at a specific concentration in plasma (e.g., human, mouse) at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma samples.
-
Analyze the samples to determine the concentration of the intact ADC (e.g., by ELISA or HIC-HPLC) or the amount of released payload (e.g., by LC-MS/MS).
-
The stability is often reported as the percentage of intact ADC remaining over time or the half-life of the ADC in plasma.
-
In Vivo Efficacy Study (Xenograft Model)
Xenograft models are used to evaluate the anti-tumor efficacy of ADCs in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the ADC, and tumor growth is monitored over time.
-
Protocol:
-
Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Administer the treatments intravenously or intraperitoneally according to the desired dosing schedule.
-
Measure the tumor volume (typically using calipers) and the body weight of the mice regularly (e.g., twice a week).
-
The efficacy is often expressed as the tumor growth inhibition (TGI) or the tumor/control (T/C) ratio, which is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of ADCs, from initial characterization to in vivo efficacy studies.
Conclusion
The choice between SPDB and SPP linkers is a critical decision in the design of disulfide-linked ADCs. The available data suggests that the increased steric hindrance of the SPDB linker imparts greater plasma stability compared to the SPP linker.[3] This enhanced stability can translate to a better pharmacokinetic profile and potentially superior in vivo efficacy, as it minimizes premature payload release and associated off-target toxicities.[2] While both linkers can be used to create potent ADCs, the selection should be guided by the specific therapeutic application, the nature of the payload, and a thorough preclinical evaluation of the ADC's performance characteristics. Researchers should carefully consider the trade-off between linker stability and the efficiency of payload release at the tumor site to maximize the therapeutic index of their ADC candidates.
References
A Comparative Guide to the Therapeutic Index of SPDB-Linked vs. Non-Cleavable Linker Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index—a measure of a drug's safety and efficacy—is a critical consideration in the development of antibody-drug conjugates (ADCs). The choice of linker technology, which connects the cytotoxic payload to the monoclonal antibody, profoundly influences this index. This guide provides an objective comparison of ADCs featuring the cleavable SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) linker and those with non-cleavable linkers, supported by experimental data and detailed methodologies.
At a Glance: Key Differences in Linker Technology
| Feature | SPDB-Linked ADCs (Cleavable) | Non-Cleavable Linker ADCs |
| Mechanism of Payload Release | Reduction of the disulfide bond in the high-glutathione environment of the cell.[1] | Proteolytic degradation of the antibody backbone within the lysosome.[2][3] |
| Released Payload | Unmodified or minimally modified, potent payload. | Payload attached to the linker and an amino acid residue.[3] |
| Plasma Stability | Generally lower, with potential for premature payload release.[4] | Generally higher, leading to a more stable ADC in circulation.[1][2] |
| Bystander Effect | High, due to the release of a membrane-permeable payload that can kill neighboring antigen-negative cells.[5] | Low to negligible, as the released payload is typically charged and less permeable.[3] |
| Off-Target Toxicity | Higher potential due to premature release and the bystander effect.[6] | Lower potential due to higher stability and a limited bystander effect.[2] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[5] | May be less effective against antigen-negative cells within the tumor.[7] |
Data Presentation: Quantitative Comparison
The following tables summarize preclinical and clinical data for representative ADCs, illustrating the performance differences between SPDB-linked and non-cleavable linker technologies.
Table 1: Preclinical In Vitro Cytotoxicity
| ADC | Linker Type | Payload | Target Antigen | Cell Line | IC50 | Reference |
| Mirvetuximab soravtansine | sulfo-SPDB (Cleavable) | DM4 | Folate Receptor Alpha (FRα) | IGROV-1 (Ovarian) | 8 nM | [8] |
| Trastuzumab emtansine (T-DM1) | SMCC (Non-cleavable) | DM1 | HER2 | HER2-overexpressing breast cancer cells | N/A | [9] |
Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.
Table 2: Preclinical In Vivo Efficacy
| ADC | Linker Type | Payload | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Mirvetuximab soravtansine | sulfo-SPDB (Cleavable) | DM4 | Ovarian Cancer Xenograft | N/A | Robust single-agent antitumor activity | [8] |
| Trastuzumab emtansine (T-DM1) | SMCC (Non-cleavable) | DM1 | Breast Carcinoma Xenograft | N/A | Enhanced antitumor activity | [10] |
Table 3: Clinical Efficacy and Safety Overview
| ADC | Linker Type | Payload | Cancer Type | Key Efficacy Outcome | Common Grade ≥3 Adverse Events | Reference |
| Mirvetuximab soravtansine | sulfo-SPDB (Cleavable) | DM4 | Platinum-Resistant Ovarian Cancer | Objective Response Rate: 32.4% | Diarrhea, blurred vision, nausea, fatigue, neuropathy, keratopathy | [11][12] |
| Trastuzumab emtansine (T-DM1) | SMCC (Non-cleavable) | DM1 | HER2+ Metastatic Breast Cancer | Improved Progression-Free and Overall Survival | Thrombocytopenia, elevated transaminases | [9][13] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of payload release for SPDB-linked and non-cleavable ADCs are central to their differing therapeutic profiles.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Protocol Outline:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the SPDB-linked ADC, the non-cleavable ADC, a non-targeting control ADC, and the free payload. Add the treatments to the cells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well.
-
Incubation and Solubilization: Incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. If using MTT, add a solubilization buffer.
-
Absorbance Measurement: Read the absorbance using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the ADC concentration.
In Vivo Pharmacokinetic (PK) Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) of the ADC in an animal model.
Protocol Outline:
-
Animal Model: Use appropriate tumor-bearing mouse models (e.g., xenografts).
-
ADC Administration: Administer a single intravenous (IV) dose of the SPDB-linked ADC and the non-cleavable ADC to different groups of mice.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Processing: Process blood to obtain plasma.
-
Bioanalysis: Quantify the concentration of total antibody, conjugated ADC, and free payload in the plasma samples using methods like ELISA or LC-MS/MS.
-
Data Analysis: Determine key PK parameters such as clearance, volume of distribution, and half-life.
Bystander Killing Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
Protocol Outline:
-
Cell Preparation: Use two cell lines: one that expresses the target antigen (antigen-positive) and one that does not (antigen-negative). The antigen-negative cells are often labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture: Seed a mixture of the antigen-positive and antigen-negative cells in a culture plate.
-
ADC Treatment: Treat the co-culture with the SPDB-linked ADC and the non-cleavable ADC.
-
Incubation: Incubate the cells for a sufficient period to allow for payload release and diffusion.
-
Analysis: Assess the viability of the antigen-negative (fluorescently labeled) cells using flow cytometry or high-content imaging. A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and a cleavable linker ADC indicates a bystander effect.
Conclusion
The selection of a linker is a pivotal decision in ADC design, with a direct impact on the therapeutic index. SPDB-linked ADCs, with their capacity for a bystander effect, may offer an advantage in treating heterogeneous tumors. However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicities. Conversely, non-cleavable linkers provide enhanced stability and a more favorable safety profile, making them well-suited for homogenous tumors with high antigen expression. A thorough evaluation using the experimental protocols outlined in this guide is essential to determine the optimal linker strategy for a given therapeutic target and clinical indication.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A review of mirvetuximab soravtansine-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
- 13. Ado-trastuzumab emtansine (T-DM1) in human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Payload Release Mechanisms: SPDB vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the validation and performance of the SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) linker against other commonly used linkers in antibody-drug conjugates (ADCs), namely a peptide-based cleavable linker (valine-citrulline p-aminobenzylcarbamate, vc-PABC) and a non-cleavable linker (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, SMCC). This analysis is supported by experimental data to aid in the rational design and selection of linkers for novel ADC therapeutics.
Introduction to ADC Linkers
The linker is a critical component of an ADC, connecting the monoclonal antibody to the cytotoxic payload. Its stability in systemic circulation and the efficiency of payload release at the tumor site are paramount to the ADC's therapeutic index, influencing both efficacy and toxicity[1][2][3]. Linkers are broadly categorized as cleavable and non-cleavable, each with distinct mechanisms of action and characteristics.
-
SPDB Linker: A disulfide-based cleavable linker, SPDB is designed to be stable in the bloodstream but is susceptible to cleavage in the reducing environment of the tumor microenvironment and within the cell, where concentrations of reducing agents like glutathione (B108866) are significantly higher[4].
-
Valine-Citrulline (vc-PABC) Linker: This is a peptide-based cleavable linker that is specifically cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells[5][6].
-
SMCC Linker: A non-cleavable linker, SMCC relies on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue[1][7].
Comparative Performance Data
The following tables summarize quantitative data from various studies to compare the performance of ADCs constructed with SPDB, vc-PABC, and SMCC linkers.
Disclaimer: The data presented below are compiled from multiple sources and may not have been generated under identical experimental conditions (e.g., different antibodies, payloads, cell lines). Therefore, direct comparison of absolute values should be approached with caution. The data serves to illustrate the general performance characteristics of each linker type.
Table 1: In Vitro Plasma Stability of ADCs with Different Linkers
| Linker Type | ADC Example | Species | Incubation Time (days) | % Intact ADC Remaining | Reference(s) |
| SPDB | Anti-CD22-SPDB-DM4 | Rat | 7 | ~50% | [8] |
| vc-PABC | Trastuzumab-vc-MMAE | Mouse | 7 | ~65% | [9] |
| SMCC | Trastuzumab-SMCC-DM1 (T-DM1) | Rat, Cynomolgus Monkey | 4 | >95% | [1] |
Table 2: In Vitro Payload Release in Reducing/Enzymatic Environments
| Linker Type | ADC Example | Condition | Incubation Time (hours) | % Payload Release | Reference(s) |
| SPDB | Generic SPDB-ADC | 10 mM Glutathione | 24 | >80% | [10] |
| vc-PABC | Trastuzumab-vc-MMAE | Cathepsin B | 24 | ~80% | [5] |
| SMCC | Trastuzumab-SMCC-DM1 (T-DM1) | Lysosomal Extract | 96 | Gradual release post-degradation | [8] |
Table 3: In Vitro Cytotoxicity (IC50) of ADCs
| Linker Type | ADC Example | Cell Line | IC50 (pM) | Reference(s) |
| SPDB | Anti-CD22-SPDB-DM4 | Lymphoma | Data not available | [11] |
| vc-PABC | Trastuzumab-vc-MMAE | HER2+ cells | 14.3 | [7] |
| SMCC | Trastuzumab-SMCC-DM1 (T-DM1) | HER2+ cells | 33 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and quantify the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the test ADC (e.g., at a final concentration of 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Preparation:
-
To measure intact ADC, use affinity capture (e.g., Protein A beads) to isolate the ADC from plasma proteins.
-
To measure released payload, precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and collect the supernatant.
-
-
Analysis:
-
Intact ADC: Analyze the captured ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates payload loss.
-
Released Payload: Quantify the free payload in the supernatant using LC-MS/MS.
-
-
Data Interpretation: Plot the percentage of intact ADC or the average DAR over time to determine the stability profile.
Glutathione-Mediated Payload Release Assay (for Disulfide Linkers like SPDB)
Objective: To assess the susceptibility of the disulfide linker to cleavage in a reducing environment mimicking the intracellular conditions.
Methodology:
-
Incubation: Incubate the SPDB-linked ADC in a buffer (e.g., PBS, pH 7.4) containing a physiological concentration of a reducing agent, typically glutathione (GSH), at a concentration of 1-10 mM.
-
Time Points: Collect samples at various time intervals.
-
Sample Preparation: Stop the reaction by adding a thiol-quenching agent (e.g., N-ethylmaleimide).
-
Analysis: Quantify the amount of released payload using reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS/MS.
-
Data Interpretation: Plot the percentage of released payload against time to determine the cleavage kinetics.
Lysosomal Stability/Catabolism Assay
Objective: To evaluate the release of the payload from the ADC in a lysosomal environment.
Methodology:
-
Incubation: Incubate the ADC with isolated liver lysosomes or lysosomal proteases (e.g., Cathepsin B for vc-PABC linkers) in an appropriate acidic buffer (pH 4.5-5.5) at 37°C.
-
Time Points: Collect aliquots at different time points.
-
Sample Preparation: Terminate the enzymatic reaction (e.g., by adding a protease inhibitor or by heat inactivation).
-
Analysis: Measure the concentration of the released payload using LC-MS/MS. For non-cleavable linkers, this assay will demonstrate the degradation of the antibody and the formation of the payload-linker-amino acid catabolite.
-
Data Interpretation: Determine the rate and extent of payload release or ADC degradation over time.
Visualizing the Mechanisms
Payload Release Mechanisms
Caption: Mechanisms of payload release for SPDB, vc-PABC, and SMCC linkers.
Experimental Workflow for In Vitro Stability Assessment
References
- 1. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Navigating Antibody Specificity Post-Conjugation: A Comparative Guide to Cross-Reactivity Studies of SPDB-Linked Antibodies
For researchers, scientists, and drug development professionals, ensuring that an antibody maintains its specificity after conjugation is paramount to the development of safe and effective antibody-drug conjugates (ADCs). This guide provides a comparative analysis of the cross-reactivity of antibodies following conjugation with N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB), a commonly used disulfide-containing linker. We delve into the experimental data, outline detailed protocols for assessment, and compare SPDB with alternative conjugation chemistries.
The conjugation of small molecule drugs to monoclonal antibodies, a cornerstone of ADC technology, can potentially alter the antibody's structure and, consequently, its binding characteristics. This includes not only its affinity for the intended target but also its potential to bind to off-target antigens, a phenomenon known as cross-reactivity. Such off-target binding can lead to unintended toxicities and a reduced therapeutic index. Therefore, rigorous assessment of cross-reactivity both before and after conjugation is a critical step in ADC development.
The Impact of SPDB Conjugation on Antibody Binding Affinity
SPDB is a cleavable linker that connects to amine-containing payloads and attaches to the antibody via lysine (B10760008) residues. Its disulfide bond is designed to be stable in circulation but readily cleaved in the reducing environment of the tumor microenvironment, releasing the cytotoxic payload.[1]
While the goal of any conjugation strategy is to preserve the antibody's native binding properties, the chemical modification can introduce changes. However, studies suggest that the impact of conjugation on binding affinity is highly dependent on the specific antibody and the linker-payload combination. For instance, a study on a novel maytansinoid-ADC targeting LAMP1, which utilized an SPDB cleavable linker to conjugate the DM4 payload, reported that the conjugated and naked antibody displayed similar affinities for their target.[2] Another study investigating various antibody-drug conjugates found that none of the tested conjugates exhibited altered antigen affinity, although this study was not specific to SPDB. It is important to note that publicly available quantitative data directly comparing the binding kinetics of an antibody to its target and off-target antigens before and after SPDB conjugation is limited.
Comparison of Common Linkers for Antibody Conjugation
The choice of linker is a critical determinant of an ADC's stability, pharmacokinetic properties, and mechanism of action. Besides SPDB, other linkers such as N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) are widely used. The table below provides a comparison of these linkers.
| Feature | SPDB (Succinimidyl 4-(2-pyridyldithio)butyrate) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Chemistry | NHS ester reacts with lysines on the antibody; pyridyldithio group reacts with a thiol on the drug. | NHS ester reacts with lysines on the antibody; maleimide (B117702) group reacts with a thiol on the drug. |
| Cleavability | Cleavable (disulfide bond) | Non-cleavable (thioether bond) |
| Release Mechanism | Reduction of the disulfide bond in the high glutathione (B108866) environment of tumor cells.[1] | Proteolytic degradation of the antibody in the lysosome.[1] |
| Bystander Effect | Possible, as the released payload can diffuse to neighboring cells. | Generally not possible due to the poor membrane permeability of the drug-linker-amino acid metabolite.[1] |
| Potential Impact on Cross-Reactivity | The addition of the linker and drug can potentially alter surface charge and conformation, which may influence off-target binding. Steric hindrance from the linker-drug may also play a role. | Similar to SPDB, the modification of lysine residues can potentially impact antibody structure and binding. The non-cleavable nature means the entire antibody-linker-drug complex interacts with off-target cells, which could have different implications than a cleavable linker. |
Experimental Protocols for Assessing Cross-Reactivity
A comprehensive evaluation of cross-reactivity involves multiple orthogonal methods. Below are detailed protocols for key experiments.
Tissue Cross-Reactivity (TCR) Studies
TCR studies are in vitro immunohistochemical (IHC) assays that assess the binding of an antibody-drug conjugate to a panel of normal human tissues.[3] This helps to identify potential on-target, off-target, and unexpected binding, which can inform potential toxicities.[3][4]
Methodology:
-
Tissue Selection: A comprehensive panel of snap-frozen normal human tissues (typically around 38 different tissues) is selected.[5] The use of high-quality, surgically removed tissue is crucial.[5]
-
Antibody Preparation and Labeling: The ADC test article and a negative control (e.g., an isotype control ADC) are typically labeled (e.g., with biotin (B1667282) or a fluorescent tag) to allow for detection.
-
IHC Staining:
-
Cryosections of the human tissues are prepared.
-
The sections are incubated with the labeled ADC at two different concentrations (a high and a low concentration).[6]
-
A corresponding concentration of the labeled negative control ADC is used on parallel sections.
-
A detection system (e.g., streptavidin-peroxidase followed by a chromogen) is used to visualize the binding.
-
-
Analysis: The staining pattern (intensity and localization within the tissue) of the ADC is compared to the negative control. Any specific binding is documented and evaluated for its potential physiological relevance.
Competitive ELISA
A competitive ELISA is a quantitative method to assess the specificity and cross-reactivity of an antibody by measuring its ability to bind to its target antigen in the presence of a competing, structurally similar antigen.[1]
Methodology:
-
Plate Coating: Microtiter plate wells are coated with the target antigen.
-
Blocking: The remaining protein-binding sites on the wells are blocked to prevent non-specific binding.
-
Competition Reaction: The SPDB-conjugated antibody is pre-incubated with various concentrations of the target antigen (homologous competitor) or a potential off-target antigen (heterologous competitor).
-
Incubation: The antibody-antigen mixture is added to the coated wells and incubated. The free antibody will bind to the coated antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a plate reader. The signal intensity is inversely proportional to the amount of antigen in the initial mixture.
-
Data Analysis: The degree of cross-reactivity is determined by comparing the concentration of the off-target antigen required to cause 50% inhibition of binding to that of the target antigen.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[7][8] It is a powerful tool to quantitatively assess any changes in binding to the target and potential off-target antigens after conjugation.
Methodology:
-
Chip Preparation: The target antigen and potential off-target antigens are immobilized on separate channels of an SPR sensor chip.
-
Sample Injection: The unconjugated antibody and the SPDB-conjugated antibody are injected sequentially over the sensor chip surface at various concentrations.
-
Data Acquisition: The binding events are monitored in real-time, generating sensorgrams that show the association and dissociation phases of the interaction.
-
Data Analysis: The sensorgram data is fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Comparison: The binding kinetics and affinity of the unconjugated and conjugated antibody for the target and off-target antigens are compared to quantify any changes in specificity.
Conclusion
The use of SPDB linkers is a well-established method in the development of ADCs. While the conjugation process has the potential to alter an antibody's binding characteristics, the available evidence suggests that significant changes in affinity are not always observed and are highly dependent on the specific antibody. A thorough assessment of cross-reactivity using a combination of techniques such as tissue cross-reactivity studies, competitive ELISA, and surface plasmon resonance is essential to ensure the specificity and safety of the final ADC product. The detailed protocols and comparative information provided in this guide serve as a valuable resource for researchers and scientists in the design and evaluation of novel antibody-drug conjugates.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemically defined antibody- and small molecule-drug conjugates for in vivo tumor targeting applications: A comparative analysis [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. Anti-CanAg (clone huC242)-SPDB-DM4 ADC - Creative Biolabs [creativebiolabs.net]
- 7. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 8. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
A Comparative Analysis of Antibody-Drug Conjugate Efficacy with Different Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Its design dictates the stability of the ADC in circulation and the mechanism of payload release at the target site. This guide provides an objective comparison of the two primary linker technologies—cleavable and non-cleavable—supported by preclinical and clinical data to inform rational ADC design and development.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide
The choice between a cleavable and a non-cleavable linker is pivotal, influencing an ADC's mechanism of action, efficacy, and safety profile.
Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release can be initiated by:
-
Enzymes: Protease-sensitive linkers, such as the widely used valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[1][2]
-
pH: Acid-labile linkers, like hydrazones, are stable at physiological blood pH (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][3]
-
Glutathione (B108866): Disulfide-based linkers are cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.[1]
A key advantage of cleavable linkers is their ability to mediate a "bystander effect." [1][3] Once the payload is released, if it is membrane-permeable (e.g., MMAE), it can diffuse out of the targeted antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in heterogeneous tumors.[3][4]
Non-cleavable linkers , such as those based on a thioether bond (e.g., SMCC), form a highly stable covalent bond between the antibody and the payload.[1][2] Payload release is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome following internalization.[2][5] This results in the release of the payload still attached to the linker and an amino acid residue. This complex is typically charged and membrane-impermeable, thus largely preventing a bystander effect.[5] The enhanced stability of non-cleavable linkers in circulation generally leads to a more favorable safety profile with reduced off-target toxicity.[2][6]
Quantitative Data Comparison
The following tables summarize preclinical and clinical data comparing the efficacy of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons in a single study are limited, and the data presented here is a compilation from various sources.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC Construct | Linker Type | Payload | Target | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | HER2 | BT474 | ~0.1-1 | [4] |
| Trastuzumab-SMCC-DM1 (T-DM1) | Non-cleavable (SMCC) | DM1 | HER2 | BT474 | ~0.5-5 | [4] |
| Anti-CD30-vc-MMAE (Brentuximab Vedotin) | Cleavable (vc) | MMAE | CD30 | Karpas 299 | ~0.1 | [7] |
| Anti-CD22-MCC-DM1 | Non-cleavable (MCC) | DM1 | CD22 | NHL cell lines | Varies | [7] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, drug-to-antibody ratio (DAR), and incubation time.
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
| ADC Construct | Linker Type | Payload | Xenograft Model | Efficacy Outcome | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | NCI-N87 (Gastric Cancer) | Significant tumor growth inhibition | [8] |
| Trastuzumab-SMCC-DM1 (T-DM1) | Non-cleavable (SMCC) | DM1 | NCI-N87 (Gastric Cancer) | Slower tumor growth compared to control | [9] |
| Anti-CD22-MCC-DM1 | Non-cleavable (MCC) | DM1 | NHL Xenograft | Complete tumor regression | [7] |
| FAP5-SPP-DM1 | Cleavable (Disulfide) | DM1 | FaDu (HNC) | Tumor growth inhibition | [10] |
| FAP5-SMCC-DM1 | Non-cleavable (SMCC) | DM1 | FaDu (HNC) | Less effective than cleavable linker ADC | [10] |
Table 3: Clinical Outcomes of Approved ADCs
| ADC Name (Brand Name) | Linker Type | Payload | Target | Indication | Overall Response Rate (ORR) | Reference |
| Brentuximab Vedotin (Adcetris®) | Cleavable (vc) | MMAE | CD30 | Hodgkin Lymphoma | ~75% | [11] |
| Trastuzumab Emtansine (Kadcyla®) | Non-cleavable (SMCC) | DM1 | HER2 | HER2+ Breast Cancer | ~43.6% | [7] |
| Trastuzumab Deruxtecan (Enhertu®) | Cleavable (GGFG) | Deruxtecan | HER2 | HER2+ Breast Cancer | ~60.9% | [11] |
| Polatuzumab Vedotin (Polivy®) | Cleavable (vc) | MMAE | CD79b | Diffuse Large B-cell Lymphoma | ~40% (in combination) | [12] |
Note: ORR can vary significantly based on the line of therapy and patient population. A meta-analysis of clinical trials suggested that ADCs with cleavable linkers are associated with a higher incidence of grade ≥3 adverse events compared to those with non-cleavable linkers (47% vs. 34%), potentially due to premature payload release.[13][14]
Signaling Pathways and Experimental Workflows
Mechanism of Action for Cleavable vs. Non-Cleavable Linker ADCs
Caption: Mechanisms of payload release for cleavable and non-cleavable linker ADCs.
General Workflow for Comparative Evaluation of ADC Linkers
Caption: A typical workflow for the comparative evaluation of ADC linkers.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of an ADC.
1. Cell Seeding: a. Culture target cancer cells to ~80% confluency. b. Harvest and count the cells. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. d. Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.
2. ADC Treatment: a. Prepare serial dilutions of the ADCs in culture medium. b. Remove the medium from the wells and add 100 µL of the diluted ADCs. Include a vehicle control (medium only). c. Incubate the plate for 72-120 hours at 37°C, 5% CO2.
3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 20 µL of the MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C, 5% CO2. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization: a. Carefully aspirate the medium from each well. b. Add 150 µL of a solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
5. Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Bystander Killing Assay (Co-Culture Method)
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
1. Cell Preparation: a. Antigen-positive (Ag+) target cells (e.g., HER2-positive SK-BR-3). b. Antigen-negative (Ag-) bystander cells stably expressing a fluorescent protein (e.g., GFP-labeled MCF7).
2. Co-Culture Seeding: a. Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). b. As controls, seed each cell line in monoculture. c. Allow cells to adhere overnight.
3. ADC Treatment: a. Treat the co-cultures and monocultures with serial dilutions of the ADC. b. Choose a concentration range that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture. c. Include an untreated control.
4. Incubation: a. Incubate the plates for 72-120 hours.
5. Analysis: a. Use a high-content imaging system or flow cytometer to specifically count the number of viable Ag- (GFP-positive) cells in each well. b. A decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating ADC efficacy in a mouse model.
1. Animal Model and Cell Implantation: a. Use immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old). b. Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse. For patient-derived xenograft (PDX) models, implant a small tumor fragment.[15][16]
2. Tumor Growth and Randomization: a. Monitor tumor growth by measuring tumor volume [(Length x Width^2)/2] with calipers. b. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
3. ADC Administration: a. Administer the ADCs and a vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose and schedule (e.g., once weekly for 3 weeks).
4. Monitoring Efficacy and Toxicity: a. Measure tumor volume and body weight 2-3 times per week.[17][18] b. Monitor the animals for any signs of toxicity. c. The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage change in tumor volume in the treated group compared to the control group.
5. Study Termination and Analysis: a. Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study. b. Excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Conclusion
The choice of linker technology is a critical decision in the design of an ADC, with a profound impact on its therapeutic index. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for treating heterogeneous tumors, but may come with a higher risk of off-target toxicity due to lower plasma stability. Non-cleavable linkers provide enhanced stability and a generally better safety profile but lack the bystander effect, making them more suitable for homogenous tumors with high antigen expression. A thorough, data-driven approach, utilizing the experimental protocols outlined in this guide, is essential for selecting the optimal linker for a given antibody, payload, and cancer indication, ultimately leading to the development of safer and more effective ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Therapeutic Potential of Antibody-Drug Conjugate-Based Therapy in Head and Neck Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. benchchem.com [benchchem.com]
- 16. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dimethylamine-SPDB: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Dimethylamine-SPDB, a compound combining a potent amine with a succinimidyl pyridyl-dithio linker common in the development of antibody-drug conjugates (ADCs), is critical to ensure laboratory safety and environmental protection. Due to the inherent hazards of its components—the flammability, corrosivity, and toxicity of dimethylamine (B145610), and the potent nature of ADC linkers—a stringent and well-defined disposal protocol is mandatory. All waste containing this compound, including solids, liquids, and contaminated personal protective equipment (PPE), must be treated as hazardous waste.[1][2][3][4]
Immediate Safety Precautions
Before initiating any disposal-related activities, ensure that all personnel are equipped with the appropriate PPE, including but not limited to:
-
Flame-retardant lab coat or gown
-
Chemical-resistant gloves (nitrile or neoprene)
-
Splash-proof chemical goggles and a face shield
-
Respiratory protection, as determined by a workplace hazard assessment
All handling and preparation for disposal should be conducted within a certified chemical fume hood to mitigate the risk of inhalation exposure.[3] An emergency shower and eyewash station must be readily accessible.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste:
-
Segregation of Waste:
-
All solid waste contaminated with this compound (e.g., contaminated gloves, wipes, and plasticware) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled container made of a compatible material (e.g., high-density polyethylene). Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Neutralization of Liquid Waste (if deemed appropriate by EHS):
-
Due to the basic nature of dimethylamine, neutralization of dilute aqueous solutions may be a preliminary step. However, this should only be performed by trained personnel following a specific, validated protocol.
-
Slowly add a dilute acid (e.g., 1M hydrochloric acid) to the liquid waste while stirring in a chemical fume hood.
-
Monitor the pH continuously until it reaches a neutral range (pH 6-8).
-
This neutralized solution must still be disposed of as hazardous waste.
-
-
Container Management:
-
Ensure all waste containers are kept tightly closed when not in use.
-
Label containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Corrosive, Toxic).
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials, such as strong oxidizing agents and acids.[5]
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[3][6][7]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
It is recommended that incineration be the method of final disposal for all solid and liquid waste associated with ADCs and their components to ensure complete destruction of the potent compounds.[8]
-
Quantitative Data for Disposal
| Parameter | Value/Guideline | Source |
| pH of Dimethylamine | Highly alkaline | General Chem. |
| Neutralizing Agent | Dilute acid (e.g., 1M HCl or 1M H₂SO₄) | General Chem. |
| Target pH for Neutralization | 6.0 - 8.0 | General Lab |
| Recommended Disposal Method | Incineration by a licensed hazardous waste facility | [5][8] |
| Incompatible Materials | Strong oxidizing agents, acids, mercury | [5] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Experimental Protocols
The general experimental protocol for the neutralization of alkaline waste, such as that containing dimethylamine, is as follows. Note: This is a general guideline and must be adapted and approved by your institution's EHS department for your specific waste stream.
Objective: To neutralize dilute aqueous this compound waste to a pH between 6.0 and 8.0 prior to disposal.
Materials:
-
Dilute aqueous this compound waste
-
1M Hydrochloric Acid (HCl) or 1M Sulfuric Acid (H₂SO₄)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate glass beaker or flask
-
Personal Protective Equipment (PPE)
Procedure:
-
Place the beaker or flask containing the dilute this compound waste on a stir plate within a chemical fume hood.
-
Add a stir bar and begin gentle stirring.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Slowly and carefully add the 1M acid solution dropwise to the stirring waste solution.
-
Continuously monitor the pH of the solution.
-
Continue adding acid until the pH of the solution stabilizes within the target range of 6.0 to 8.0.
-
Once neutralized, transfer the solution to a clearly labeled hazardous waste container for disposal.
-
Record the neutralization procedure and the final pH in your laboratory notebook.
References
- 1. trinityconsultants.com [trinityconsultants.com]
- 2. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 3. akkim.com.tr [akkim.com.tr]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. arcopol.eu [arcopol.eu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. lobachemie.com [lobachemie.com]
- 8. adcreview.com [adcreview.com]
Personal protective equipment for handling Dimethylamine-SPDB
Disclaimer: A specific Safety Data Sheet (SDS) for Dimethylamine-SPDB was not found. The following guidance is based on the known hazards of Dimethylamine, a primary component of the this compound conjugate, and established best practices for handling potent chemical compounds in a laboratory setting. It is imperative to conduct a thorough risk assessment for this compound specific to your experimental conditions before commencing any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Dimethylamine, which should be considered the minimum requirement when working with this compound.
| Protection Type | Recommended Equipment | Standards & Considerations |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2] | Must be impact-resistant and provide protection against splashes, fumes, and vapors.[1][3] Contact lenses should not be worn.[1] |
| Hand Protection | Chemically resistant, impervious gloves. | Gloves must be inspected before use and disposed of properly after handling. For specific glove material recommendations, consult the safety equipment supplier.[1] |
| Body Protection | Flame-retardant and anti-static protective clothing. A lab coat or chemical-resistant suit should be worn.[1][2] | Clothing should be clean daily and changed immediately if contaminated.[1] Safety footwear is also recommended.[3] |
| Respiratory Protection | Required when vapors or mists are generated. | A NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) should be used, especially in case of inadequate ventilation or for emergency response.[1][3] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Engineering Controls:
-
Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood.[4] Local exhaust ventilation is recommended to control the release of chemicals at the source.[1]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]
-
Ignition Sources: Prohibit smoking and eliminate all sources of ignition, such as open flames and sparks, from the handling and storage areas.[1][2] Use only non-sparking tools and explosion-proof equipment.[1][4]
2. Safe Handling Procedures:
-
Training: All personnel must be thoroughly trained on the hazards and proper handling procedures for Dimethylamine and similar compounds before commencing work.[1]
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory.[1][2] Wash hands and face thoroughly after handling the substance and before breaks.[2]
-
Grounding: All metal containers and equipment used in the transfer of Dimethylamine should be properly grounded and bonded to prevent static electricity discharge.[1][2][4]
3. Accidental Exposure Protocol:
-
Inhalation: If inhaled, immediately move the individual to fresh air and keep them in a comfortable position for breathing.[2][5] Seek immediate medical attention.[2][5]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[2][6]
-
Eye Contact: If the substance enters the eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so.[2] Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water.[2] Do not induce vomiting and call a poison center or doctor immediately.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]
-
Regulatory Compliance: All disposal activities must adhere to local, regional, and national hazardous waste regulations.[4][7] Contact your institution's environmental health and safety department or the nearest EPA regional office for specific guidance.[7]
-
Waste Collection: Collect waste in suitable, closed, and properly labeled containers for disposal.[4] Do not release the product into drains or the environment.[8] Contaminated packaging should also be disposed of in accordance with regulations.[7]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
